Product packaging for (3-Phenyl-2-propen-1-YL)propylamine(Cat. No.:CAS No. 869941-93-5)

(3-Phenyl-2-propen-1-YL)propylamine

Cat. No.: B3057984
CAS No.: 869941-93-5
M. Wt: 175.27 g/mol
InChI Key: XVODXZBINOXIOP-UHFFFAOYSA-N
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Description

(3-Phenyl-2-propen-1-YL)propylamine, offered as its hydrochloride salt (CAS 1159701-01-5), is a chemical compound of interest in pharmacological and neuroscientific research . This propylamine derivative shares a structural relationship with a class of compounds known as catecholaminergic activity enhancers (CAEs), such as PPAP (Phenylpropylaminopentane) . Unlike typical stimulants that cause a massive, uncontrolled release of neurotransmitters, compounds of this class are studied for their potential to selectively enhance the release of catecholamines like dopamine and norepinephrine only when a neuron is naturally activated . This unique mechanism positions such molecules as valuable tools for investigating novel treatments for neurological conditions, including depression, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease . The structure of this compound, featuring a phenylpropenyl chain, makes it a versatile intermediate for further chemical synthesis and structure-activity relationship (SAR) studies in medicinal chemistry . With a molecular formula of C12H18ClN for its hydrochloride form, it is supplied as a high-purity solid to ensure consistency in experimental results . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B3057984 (3-Phenyl-2-propen-1-YL)propylamine CAS No. 869941-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-N-propylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9,13H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVODXZBINOXIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405885
Record name 3-phenyl-N-propylprop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869941-93-5
Record name 3-phenyl-N-propylprop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Phenyl-2-propen-1-YL)propylamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyl-2-propen-1-YL)propylamine, systematically known as N-propyl-3-phenylprop-2-en-1-amine, is a member of the cinnamylamine class of compounds. These molecules, characterized by a phenyl group attached to a propenyl amine backbone, are of significant interest in medicinal chemistry due to their potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a propyl group attached to the nitrogen atom of a 3-phenylprop-2-en-1-amine, also known as cinnamylamine. The presence of a carbon-carbon double bond in the propenyl chain gives rise to the possibility of (E) and (Z) geometric isomers. The (E)-isomer, where the phenyl and aminomethyl groups are on opposite sides of the double bond, is generally the more stable and common form.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-propyl-3-phenylprop-2-en-1-amine-
Molecular Formula C₁₂H₁₇N-
Molecular Weight 175.27 g/mol --INVALID-LINK--
XLogP3 2.8--INVALID-LINK--
Topological Polar Surface Area 12 Ų--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 1--INVALID-LINK--
Rotatable Bond Count 4--INVALID-LINK--

Note: The properties listed above are computed values and may differ slightly from experimental data.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Data
¹H NMR δ 7.20-7.40 (m, 5H, Ar-H), 6.55 (d, 1H, Ph-CH=), 6.25 (dt, 1H, =CH-CH₂), 3.40 (d, 2H, -CH₂-N), 2.60 (t, 2H, N-CH₂-), 1.55 (sext, 2H, -CH₂-CH₃), 0.95 (t, 3H, -CH₃)
¹³C NMR δ 140.0 (Ar-C), 132.0 (Ph-CH=), 128.5 (Ar-C), 127.0 (Ar-C), 126.0 (Ar-C), 125.0 (=CH-CH₂), 52.0 (-CH₂-N), 50.0 (N-CH₂-), 23.0 (-CH₂-CH₃), 11.5 (-CH₃)
IR (cm⁻¹) ~3300 (N-H stretch), ~3020 (aromatic C-H stretch), ~2950, 2870 (aliphatic C-H stretch), ~1600 (C=C stretch), ~1490, 1450 (aromatic C=C stretch), ~970 (trans C-H bend)
Mass Spec (m/z) 175 (M+), 146 ([M-C₂H₅]⁺), 117 ([M-C₃H₇N]⁺), 91 ([C₇H₇]⁺)

Note: The predicted spectroscopic data is based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is required.

Experimental Protocols

The primary route for the synthesis of this compound is the reductive amination of cinnamaldehyde with propylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the corresponding amine.

Synthesis via Reductive Amination

Materials:

  • Cinnamaldehyde

  • Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH) as solvent

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of cinnamaldehyde (1.0 eq) in dichloromethane or methanol, add propylamine (1.2 eq).

  • Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq) in portions to the reaction mixture.

  • Continue stirring at room temperature for an additional 12-24 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The purified product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Infrared (IR) spectroscopy to identify functional groups.

  • Mass spectrometry (MS) to determine the molecular weight and fragmentation pattern.

  • High-performance liquid chromatography (HPLC) to assess purity.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively available, the activities of related cinnamylamine and phenylpropylamine derivatives suggest potential therapeutic applications.

Antimicrobial Activity

Cinnamaldehyde and its derivatives are known to possess antimicrobial properties. The lipophilicity of the N-substituent can influence this activity. The propyl group in this compound may enhance its ability to penetrate microbial cell membranes, potentially leading to antimicrobial effects.

Neurological Activity

Cinnamamide and phenylpropylamine derivatives have been investigated for their effects on the central nervous system. Some have shown potential as anticonvulsant, antidepressant, and neuroprotective agents. These effects are often mediated through interactions with various receptors and ion channels in the brain.

Putative Signaling Pathway

Based on the known neuroprotective effects of cinnamaldehyde derivatives, a hypothetical signaling pathway for this compound can be proposed. Cinnamaldehyde has been shown to modulate neuroinflammatory pathways.[1][2] It is plausible that this compound could exert neuroprotective effects by inhibiting pro-inflammatory signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signaling_Molecule_A Signaling Molecule A Receptor->Signaling_Molecule_A Activates Signaling_Molecule_B Signaling Molecule B Signaling_Molecule_A->Signaling_Molecule_B Activates NF_kappaB_Inhibitor IκB Signaling_Molecule_B->NF_kappaB_Inhibitor Inhibits (Putative) NF_kappaB NF-κB NF_kappaB_Inhibitor->NF_kappaB Inhibits NF_kappaB_active Active NF-κB NF_kappaB->NF_kappaB_active Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kappaB_active->Pro_inflammatory_Genes Induces Compound This compound Compound->Receptor Binds

Figure 1. Putative anti-inflammatory signaling pathway.

Experimental and Logical Workflows

The synthesis and evaluation of this compound follows a logical progression from chemical synthesis to biological testing.

G Start Hypothesis: N-propylation of cinnamylamine alters biological activity Synthesis Synthesis via Reductive Amination Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Biological_Screening In vitro Biological Screening (e.g., antimicrobial, receptor binding) Purity->Biological_Screening Active Active Compound Biological_Screening->Active Yes Inactive Inactive Compound Biological_Screening->Inactive No Further_Studies Further in vivo studies and lead optimization Active->Further_Studies

Figure 2. Drug discovery workflow for the title compound.

Conclusion

This compound represents a synthetically accessible derivative of cinnamylamine with potential for biological activity. This guide has provided a detailed overview of its chemical properties, a plausible synthetic protocol, and a discussion of its potential therapeutic applications based on related compounds. The workflows and putative signaling pathway presented offer a framework for future research into this and similar molecules. Further experimental investigation is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound.

References

An In-Depth Technical Guide on the Synthesis of (3-Phenyl-2-propen-1-YL)propylamine from Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3-Phenyl-2-propen-1-YL)propylamine, also known as N-propylcinnamylamine, from cinnamaldehyde. The primary and most effective method for this transformation is reductive amination . This process involves the reaction of cinnamaldehyde with propylamine to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

Core Synthesis Pathway: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and control in forming carbon-nitrogen bonds. The reaction proceeds in two key stages:

  • Imine Formation: Cinnamaldehyde, an α,β-unsaturated aldehyde, reacts with propylamine, a primary amine, in a nucleophilic addition-elimination reaction to form an N-propylcinnamylidene imine (a Schiff base). This step is typically reversible and often favored by the removal of water.

  • Reduction: The intermediate imine is then reduced to the final product, this compound. This reduction can be achieved using various reducing agents, with common choices being sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.

The overall reaction is as follows:

Experimental Protocols

Materials:

  • Cinnamaldehyde

  • Propylamine

  • Sodium Borohydride (NaBH₄)

  • Methanol (or another suitable solvent like ethanol or tetrahydrofuran)

  • Dichloromethane (or ethyl acetate for extraction)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Hydrochloric Acid (for salt formation, if desired)

  • Sodium Bicarbonate (for neutralization)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve cinnamaldehyde (1.0 equivalent) in methanol.

    • To this solution, add propylamine (1.0-1.2 equivalents) dropwise at room temperature with stirring.

    • The reaction mixture is stirred for a period of 1-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution. The temperature should be maintained below 20°C during the addition.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-6 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel.

Data Presentation

Due to the lack of specific experimental data in the literature for this compound, the following table presents predicted and expected analytical data based on the structure and analogous compounds.

Parameter Expected/Predicted Value
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol [1]
Appearance Colorless to pale yellow oil
Boiling Point Not available
Yield Expected to be in the range of 60-90% based on similar reductive aminations.
¹H NMR (CDCl₃) Predicted: Phenyl-H: 7.20-7.40 ppm (m, 5H), Vinyl-H: 6.20-6.60 ppm (m, 2H), -CH₂-N: ~3.3 ppm (d, 2H), -N-CH₂-: ~2.5 ppm (t, 2H), -CH₂-CH₃: ~1.5 ppm (sextet, 2H), -CH₃: ~0.9 ppm (t, 3H)
¹³C NMR (CDCl₃) Predicted: Aromatic carbons: 126.0-140.0 ppm, Vinylic carbons: ~125-135 ppm, -CH₂-N: ~50-55 ppm, -N-CH₂-: ~50-55 ppm, -CH₂-CH₃: ~20-25 ppm, -CH₃: ~10-15 ppm
IR (Infrared) Predicted: N-H stretch (secondary amine): ~3300-3500 cm⁻¹ (weak), C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹, C=C stretch (alkene and aromatic): ~1600-1650 cm⁻¹, C-N stretch: ~1000-1250 cm⁻¹
Mass Spectrometry (MS) Predicted: Molecular ion [M]⁺ at m/z = 175. Key fragments would likely arise from the loss of a propyl group or cleavage at the benzylic position.

Visualizations

Synthesis Pathway

Synthesis_Pathway Cinnamaldehyde Cinnamaldehyde Imine N-propylcinnamylidene Imine (Intermediate) Cinnamaldehyde->Imine + Propylamine - H2O Propylamine Propylamine Propylamine->Imine Final_Product This compound Imine->Final_Product + [H] Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Cinnamaldehyde in Methanol add_amine Add Propylamine start->add_amine stir_imine Stir for 1-4h (Imine Formation) add_amine->stir_imine cool Cool in Ice Bath stir_imine->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir_reduction Stir for 2-6h (Reduction) add_nabh4->stir_reduction quench Quench with Water stir_reduction->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Dichloromethane concentrate->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry filter_concentrate Filter & Concentrate dry->filter_concentrate purify Column Chromatography filter_concentrate->purify

Caption: A generalized experimental workflow for the synthesis and purification.

References

Spectroscopic Data of (3-Phenyl-2-propen-1-YL)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (3-Phenyl-2-propen-1-YL)propylamine, also known as N-propylcinnamylamine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a combination of predicted data for the target compound and experimental data for structurally analogous compounds. This approach offers a robust framework for researchers involved in the synthesis, identification, and characterization of this and related molecules.

Compound Identification

  • Systematic IUPAC Name: N-propyl-3-phenylprop-2-en-1-amine

  • Common Name: N-propylcinnamylamine

  • CAS Number: 869941-93-5

  • Molecular Formula: C₁₂H₁₇N

  • Molecular Weight: 175.27 g/mol [1]

  • Chemical Structure:

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on computational models and provide expected values for spectral analysis.

Predicted ¹H and ¹³C NMR Data
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.20-7.40 (m)126.0-128.5
Vinyl-H (C=CH-)6.20-6.60 (m)128.0-132.0
Vinyl-H (-CH=C)6.00-6.40 (m)125.0-129.0
Allylic-CH₂3.30-3.50 (d)50.0-55.0
N-CH₂- (propyl)2.50-2.70 (t)48.0-52.0
-CH₂- (propyl)1.40-1.60 (sextet)22.0-26.0
-CH₃ (propyl)0.85-1.00 (t)11.0-13.0
N-H1.00-2.00 (br s)-

Predicted data is based on analogous compounds and predictive models and should be used as a guideline for experimental verification.[1]

Predicted Mass Spectrometry Data
Analysis Predicted Value
Molecular Ion Peak [M]⁺m/z 175

The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound.[1]

Experimental Spectroscopic Data of Analogous Compounds

To provide a comparative reference, this section presents experimental spectroscopic data for two closely related compounds: Cinnamylamine (the parent amine without the N-propyl group) and 3-Phenylpropylamine (the saturated analogue).

Cinnamylamine (3-Phenylprop-2-en-1-amine)
Spectroscopic Data Values
¹³C NMR Spectral data available in databases such as PubChem.[2]
IR (Vapor Phase) Spectral data available in databases such as PubChem.[2]
MS (GC-MS) Spectral data available in databases such as PubChem.[2]
3-Phenylpropylamine
Spectroscopic Data Values
¹H NMR Data available from sources like PubChem, acquired on a Varian A-60 instrument.[3]
¹³C NMR Data available from sources like PubChem.[3]
IR IR spectra are available from ChemicalBook.[4]
MS Mass spectral data is available from the NIST WebBook.[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. These protocols are standard procedures for the characterization of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[1][6]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

    • Ensure the sample is fully dissolved. If necessary, use a vortex mixer or gentle heating.

    • Filter the solution through a pipette with a glass wool plug to remove any particulate matter.[6]

    • Transfer the filtered solution into a clean, dry NMR tube and cap it.

  • Data Acquisition:

    • Record the spectra on a suitable NMR spectrometer (e.g., 300, 400, or 500 MHz).

    • Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

    • Acquire standard ¹H and ¹³C spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (for a liquid sample):

    • Neat Liquid (Salt Plates): Place a small drop of the neat liquid between two KBr or NaCl plates. Gently press the plates together to form a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[8]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates or ATR crystal.

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[8]

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction:

    • For volatile compounds, a gas chromatography (GC-MS) system is commonly used for sample introduction and separation.

    • Alternatively, direct infusion or a direct insertion probe can be used.

  • Ionization:

    • Electron Ionization (EI) is a common method for small organic molecules.[9] A standard electron energy of 70 eV is typically used to induce fragmentation and produce a characteristic mass spectrum.[10]

  • Data Acquisition:

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

    • The output is a mass spectrum, which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Validation Final Structure Validation Purity_Assessment->Final_Validation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

Solubility Profile of (3-Phenyl-2-propen-1-YL)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (3-Phenyl-2-propen-1-YL)propylamine, also known as Cinnamylpropylamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information derived from structurally similar compounds, a detailed experimental protocol for determining solubility, and a conceptual framework for understanding the factors that influence its solubility in various solvents.

Introduction to this compound

This compound is an organic compound featuring a phenyl group, a propenyl chain, and a primary amine. Its chemical structure, containing both hydrophobic (phenyl and alkyl chain) and hydrophilic (amine) moieties, suggests a varied solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is critical for a range of applications, including reaction chemistry, formulation development, and pharmacological studies.

Qualitative Solubility Data

Solvent TypeSolvent ExamplesExpected Solubility of this compoundRationale
Polar Protic Water, Ethanol, MethanolLow to Moderate in Water; Good in AlcoholsThe amine group can form hydrogen bonds with protic solvents, enhancing solubility.[1] However, the bulky hydrophobic phenyl and propyl groups are expected to significantly limit aqueous solubility.[2] Solubility in alcohols is anticipated to be higher due to the organic nature of the solvent.[3]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), AcetonitrileGood to HighThese solvents can engage in dipole-dipole interactions with the polar amine group. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.[4][5]
Nonpolar Hexane, Toluene, Diethyl EtherModerate to GoodThe nonpolar phenyl and alkyl components of the molecule will interact favorably with nonpolar solvents through van der Waals forces.
Chlorinated Dichloromethane, ChloroformGood to HighChlorinated solvents are effective at dissolving a wide array of organic compounds, and good solubility is expected for this compound. For a similar compound, 3-phenylpropylamine, solubility in chloroform is noted.[3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[6] The following protocol is a generalized procedure based on the OECD Guideline 105 and USP General Chapter <1236>.[7][8][9][10][11]

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

3.2. Materials and Equipment

  • This compound (pure solid)

  • Selected solvents of high purity

  • Flasks with screw caps or ground-glass stoppers

  • Constant temperature water bath or incubator with shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Analytical balance

  • Validated analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

  • pH meter (for aqueous solutions)

3.3. Procedure

  • Preparation: Add an excess amount of solid this compound to a flask. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to the flask.

  • Equilibration: Tightly seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flask at a constant speed.

  • Sampling: At predetermined time intervals (e.g., 24, 48, and 72 hours), cease agitation and allow the undissolved solid to settle.[12]

  • Phase Separation: Carefully withdraw a sample of the supernatant. To ensure all undissolved particles are removed, the sample should be centrifuged and/or filtered through a syringe filter.

  • Analysis: Analyze the concentration of this compound in the clear filtrate using a validated analytical method.

  • Equilibrium Confirmation: Equilibrium is considered to be reached when the concentration values from consecutive time points are in agreement (e.g., within ±5%).

3.4. Data Reporting

Solubility should be reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature. For aqueous solutions, the pH of the saturated solution should also be reported.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors, as illustrated in the following diagram.

Solubility_Factors cluster_compound Compound Properties cluster_conditions Experimental Conditions cluster_outcome Solubility Outcome cluster_ph_effect pH Effect Detail Compound This compound Solubility Solubility Temperature Temperature Temperature->Solubility Increase generally increases solubility pH pH (Aqueous) pH->Solubility Affects ionization of amine group Low_pH Low pH (Acidic) Solvent Solvent Polarity Solvent->Solubility 'Like dissolves like' Protonation Amine Protonation (R-NH3+) Increases Polarity Low_pH->Protonation High_pH High pH (Basic) Free_Base Free Base (R-NH2) Less Polar High_pH->Free_Base Increased_Aqueous_Sol Increased Aqueous Solubility Protonation->Increased_Aqueous_Sol Decreased_Aqueous_Sol Decreased Aqueous Solubility Free_Base->Decreased_Aqueous_Sol

References

The Rising Therapeutic Potential of Cinnamylpropylamine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the promising biological activities of cinnamylpropylamine derivatives, positioning them as significant candidates for further investigation in drug discovery and development. This whitepaper, tailored for researchers, scientists, and drug development professionals, delves into the synthesis, biological evaluation, and mechanistic pathways of this emerging class of compounds, with a particular focus on their roles as monoamine oxidase (MAO) inhibitors and neuroprotective agents.

Cinnamylpropylamine derivatives are a class of organic compounds characterized by a core structure containing a cinnamyl group attached to a propylamine moiety. This structural motif has garnered considerable interest due to its potential to interact with various biological targets, offering therapeutic avenues for a range of disorders, particularly those affecting the central nervous system.

Monoamine Oxidase Inhibition: A Key Therapeutic Target

A primary focus of research into cinnamylpropylamine derivatives has been their potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Dysregulation of these neurotransmitters is implicated in the pathophysiology of several neurological and psychiatric conditions, including Parkinson's disease, Alzheimer's disease, and depression.

The inhibition of MAO-B is of particular interest in the context of neurodegenerative diseases, as it can increase the levels of dopamine in the brain, offering a symptomatic treatment for Parkinson's disease. Several studies have highlighted N-methyl-E-cinnamylamine and its Z-isomer as irreversible inhibitors of MAO-B[1]. The irreversible nature of this inhibition suggests a covalent modification of the enzyme, leading to a sustained therapeutic effect.

Quantitative Analysis of MAO Inhibition

To provide a clear comparative overview of the inhibitory potential of various cinnamylpropylamine derivatives, the following table summarizes key quantitative data from preclinical studies.

Compound/DerivativeTargetIC50 (µM)Ki (µM)Selectivity Index (SI)Reference
N-Methyl-E-cinnamylamineMAO-BNot ReportedNot ReportedSelective for MAO-B[1]
N-Methyl-Z-cinnamylamineMAO-BNot ReportedNot ReportedSelective for MAO-B[1]
Hypothetical Derivative 1MAO-ADataDataDataSource
Hypothetical Derivative 2MAO-BDataDataDataSource

Note: Data for hypothetical derivatives are included to illustrate the format for future research findings, as comprehensive quantitative data for a series of cinnamylpropylamine derivatives is an area of active investigation.

Neuroprotective Activities and Signaling Pathways

Beyond their role as MAO inhibitors, cinnamyl derivatives have demonstrated significant neuroprotective effects. These properties are crucial for the development of disease-modifying therapies for neurodegenerative disorders, which are characterized by progressive neuronal loss.

The neuroprotective mechanisms of cinnamyl derivatives are multifaceted and involve the modulation of several key signaling pathways. Research on structurally related compounds like cinnamaldehyde has revealed a complex interplay of anti-inflammatory and antioxidant pathways.[2][3] These pathways are critical in mitigating the neuronal damage associated with neurodegenerative diseases.

A key pathway implicated in the neuroprotective effects of cinnamyl derivatives is the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling cascade .[2] Chronic activation of this pathway contributes to neuroinflammation. Cinnamyl derivatives have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.

Another critical pathway is the NLRP3 inflammasome , which plays a significant role in the inflammatory response in the brain.[2] By inhibiting the activation of the NLRP3 inflammasome, cinnamyl derivatives can further reduce neuroinflammation.

Furthermore, these compounds have been observed to modulate the ERK1/2-MEK and Nrf2 signaling pathways , which are involved in cellular responses to oxidative stress and promoting cell survival.[2][3]

The following diagram illustrates the key neuroprotective signaling pathways modulated by cinnamyl derivatives.

G Neuroprotective Signaling Pathways of Cinnamyl Derivatives CD Cinnamyl Derivatives TLR4 TLR4 CD->TLR4 Inhibits NLRP3 NLRP3 Inflammasome CD->NLRP3 Inhibits Nrf2 Nrf2 CD->Nrf2 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β / IL-18 Caspase1->IL1b IL1b->Neuroinflammation ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant Antioxidant Genes ARE->Antioxidant OxidativeStress Oxidative Stress Antioxidant->OxidativeStress Reduces NeuronalSurvival Neuronal Survival Neuroinflammation->NeuronalSurvival Decreases OxidativeStress->NeuronalSurvival Decreases G Synthesis Workflow for N-Cinnamyl-N-Propylamine Derivatives Start Start Reactants Cinnamaldehyde + Propylamine in Solvent Start->Reactants Imine Imine Formation (1-2h, RT) Reactants->Imine Reduction Addition of Reducing Agent Imine->Reduction Reaction Reaction (12-24h, RT) Reduction->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure N-Cinnamyl-N-Propylamine Purification->Product End End Product->End G Workflow for In Vitro MAO Inhibition Assay Start Start Preparation Prepare Reagents: Enzyme, Substrate, Buffers, Test Compounds, Controls Start->Preparation PlateSetup Plate Setup: Add Buffer, Enzyme, and Inhibitor to 96-well plate Preparation->PlateSetup Preincubation Pre-incubation (e.g., 15 min at 37°C) PlateSetup->Preincubation ReactionStart Initiate Reaction: Add Substrate Preincubation->ReactionStart Incubation Incubation (e.g., 30 min at 37°C) ReactionStart->Incubation ReactionStop Stop Reaction: Add Stop Solution Incubation->ReactionStop Measurement Measure Fluorescence ReactionStop->Measurement Analysis Data Analysis: Calculate % Inhibition and IC50 values Measurement->Analysis Results Results Analysis->Results End End Results->End

References

An In-Depth Technical Guide to the In Silico Prediction of (3-Phenyl-2-propen-1-YL)propylamine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Phenyl-2-propen-1-YL)propylamine, with the IUPAC name N-propyl-3-phenylprop-2-en-1-amine, is a small molecule characterized by a phenyl ring, a propenyl chain, and a propylamine group.[1] Its structure, particularly the allylic amine system, presents a versatile scaffold for chemical synthesis and potential biological interactions.[1] The carbon-carbon double bond in the propenyl chain allows for geometric isomerism, resulting in (E) and (Z) isomers, which may exhibit different biological profiles.[1]

As with many novel or uncharacterized compounds, determining its biological activity is a critical first step in evaluating its therapeutic potential. Traditional high-throughput screening can be resource-intensive. In silico computational methods offer a powerful, efficient alternative to predict the bioactivity of molecules, guiding further experimental validation.[2][3][4] These techniques analyze a compound's structure to forecast its interactions with biological targets, its potential therapeutic effects, and its pharmacokinetic properties.[5]

This technical guide provides a comprehensive overview of the primary in silico methodologies for predicting the bioactivity of this compound: Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling. It includes detailed protocols, data presentation tables, and workflow visualizations to equip researchers with the knowledge to apply these techniques.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[2][5] By building a robust model from a dataset of known molecules, QSAR can predict the activity of untested compounds like this compound, thereby prioritizing them for synthesis and experimental testing.[2][6]

Data Presentation: Hypothetical QSAR Model Data

The following table illustrates the type of data used in and generated from a QSAR analysis. Molecular descriptors are calculated for a set of molecules, and these are used to predict a biological activity, such as the half-maximal inhibitory concentration (IC₅₀), often expressed in its logarithmic form (pIC₅₀).

Compound IDMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Number of H-Bond DonorsPredicted pIC₅₀
Analog 1161.242.126.0216.8
Analog 2189.292.526.0217.2
This compound 175.27 2.8 12.03 1 7.5 (Predicted)
Analog 3205.333.138.2526.5
Analog 4191.272.912.0317.1
Experimental Protocol: QSAR Model Development
  • Data Set Collection and Curation:

    • Assemble a dataset of compounds structurally related to this compound with experimentally determined biological activity against a specific target (e.g., a receptor or enzyme).

    • Ensure data consistency and remove any erroneous entries. The dataset should be large and diverse enough to build a statistically significant model.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure and physicochemical properties (e.g., constitutional, topological, geometric, and electronic descriptors).

    • Software such as DRAGON or the open-source platform KNIME can be used for this step.[5]

  • Model Building:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).

    • Using the training set, employ statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) to build a mathematical model correlating the descriptors (independent variables) with biological activity (dependent variable).

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (LOO-CV) on the training set to assess the model's robustness and predictive power.

    • External Validation: Use the independent test set (compounds not used in model creation) to evaluate the model's ability to predict the activity of new molecules.[7] A reliable model should show good correlation between predicted and experimental activities for the test set.

Visualization: QSAR Workflow

G Data Data Collection (Structurally Similar Compounds with Known Bioactivity) Descriptors Molecular Descriptor Calculation Data->Descriptors Split Dataset Splitting (Training and Test Sets) Descriptors->Split Build Model Building (e.g., MLR, SVM, RF) Split->Build Training Set InternalVal Internal Validation (Cross-Validation) Build->InternalVal ExternalVal External Validation (Test Set) Build->ExternalVal Test Set InternalVal->Build Predict Bioactivity Prediction for This compound ExternalVal->Predict

Caption: Workflow for developing and applying a QSAR model.

Molecular Docking

Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a target macromolecule (receptor), typically a protein.[8] It is instrumental in elucidating potential mechanisms of action and for virtual screening of compound libraries.[5][8]

Data Presentation: Hypothetical Docking Results

This table summarizes potential docking results for this compound against three hypothetical protein targets.

Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Monoamine Oxidase B (2V5Z)-8.2Tyr398, Tyr435Pi-Pi Stacking, Hydrophobic
Dopamine Transporter (4M48)-7.5Asp79, Ser149Hydrogen Bond, Salt Bridge
5-HT₂ₐ Receptor (6A93)-9.1Phe339, Trp336Pi-Pi Stacking, Hydrophobic
Experimental Protocol: Molecular Docking Simulation
  • Target and Ligand Preparation:

    • Target: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).[9] Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.[9][10]

    • Ligand: Generate the 3D structure of this compound using software like Avogadro or ChemDraw. Optimize its geometry and assign charges. Define its rotatable bonds to allow for conformational flexibility during docking.[9][10]

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the binding site of the target protein.[9][11] The size and center of the box are critical parameters that dictate the search space for the docking algorithm.[9]

  • Docking Execution:

    • Run the docking simulation using software like AutoDock Vina or SwissDock.[11][12] The program will systematically explore different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a defined scoring function that estimates binding affinity.[10]

  • Analysis of Results:

    • Analyze the output, which typically includes a ranked list of binding poses and their corresponding binding energy scores.[9] The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, UCSF Chimera) to inspect the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's active site residues.[8][12]

Visualization: Molecular Docking Workflow

G cluster_prep Preparation TargetPrep Target Preparation (Download PDB, Clean, Add H) Grid Grid Box Generation (Define Binding Site) TargetPrep->Grid LigandPrep Ligand Preparation (Generate 3D Structure, Assign Charges) Dock Run Docking Simulation (e.g., AutoDock Vina) LigandPrep->Dock Grid->Dock Analyze Analyze Results (Binding Energy & Pose Visualization) Dock->Analyze Interaction Identify Key Interactions (H-Bonds, Hydrophobic, etc.) Analyze->Interaction

Caption: The general workflow for a molecular docking experiment.

Pharmacophore Modeling

A pharmacophore is an abstract 3D representation of the essential steric and electronic features of a molecule that are necessary to ensure optimal interaction with a specific biological target.[13] These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR).[13][14] Pharmacophore models are primarily used as 3D queries for virtual screening of large compound databases to identify novel scaffolds.[15]

Data Presentation: Hypothetical Pharmacophore Model

This table describes a hypothetical pharmacophore model generated based on the binding mode of a known active ligand.

Feature IDFeature TypeX-Coordinate (Å)Y-Coordinate (Å)Z-Coordinate (Å)Radius (Å)
1Aromatic Ring (AR)10.515.222.11.5
2Hydrophobic (HY)12.816.020.51.0
3H-Bond Donor (HBD)14.917.518.31.0
4Positive Ionizable15.117.817.91.0
Experimental Protocol: Pharmacophore Model Generation and Screening
  • Model Generation Strategy:

    • Ligand-Based: If the 3D structure of the target is unknown, a model can be built by aligning a set of known active ligands and extracting their common chemical features.[13]

    • Structure-Based: If the target structure is known (ideally with a bound ligand), a pharmacophore model can be generated by identifying the key interaction points within the binding site.[13][16][17]

  • Feature Identification and Hypothesis Generation:

    • Using software like LigandScout, MOE, or Discovery Studio, identify all potential pharmacophoric features in the input molecules or protein-ligand complex.

    • The software then generates multiple pharmacophore hypotheses, which are different combinations of these features in 3D space.

  • Model Validation:

    • Score and rank the generated hypotheses.

    • Validate the best model by using it to screen a database containing known active and inactive compounds (decoys). A good model should have high sensitivity (correctly identify actives) and specificity (correctly reject inactives).

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to search large chemical databases (e.g., ZINC, PubChem).

    • The search will retrieve molecules from the database that can map their chemical features onto the pharmacophore query, identifying potential hits for further investigation.

Visualization: Pharmacophore-Based Virtual Screening

G Input Input (Active Ligands or Protein-Ligand Complex) Generate Generate Pharmacophore Hypotheses Input->Generate Validate Validate Model (Using Actives/Inactives) Generate->Validate Query Select Best Model as 3D Query Validate->Query Screen Screen Compound Database Query->Screen Hits Identify Hit Molecules for Further Analysis Screen->Hits

Caption: Workflow for pharmacophore modeling and virtual screening.

Integrated Approach and Hypothetical Signaling Pathway

The most robust in silico predictions often come from an integrated workflow that combines the strengths of multiple methods. For instance, a pharmacophore model can rapidly screen millions of compounds, the resulting hits can be subjected to molecular docking to refine their binding poses and rank them by affinity, and a QSAR model can provide a final prediction of their biological activity.

Given the structural features of this compound (an amine group and a phenyl ring), it is plausible to hypothesize that it may interact with targets in the central nervous system, such as monoamine transporters or receptors. The diagram below illustrates a hypothetical signaling pathway where the compound acts as an inhibitor of a G-protein coupled receptor (GPCR), preventing the downstream signaling cascade.

Visualization: Integrated Bioactivity Prediction Workflow

G Pharmacophore Pharmacophore Screening (Large Database) Hits1 Initial Hit List Pharmacophore->Hits1 Docking Molecular Docking (Pose & Affinity Prediction) Hits1->Docking Hits2 Ranked Hit List Docking->Hits2 QSAR QSAR Prediction (Activity Estimation) Hits2->QSAR Final Prioritized Candidates for Experimental Validation QSAR->Final

Caption: An integrated workflow combining multiple in silico methods.

Visualization: Hypothetical GPCR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane GPCR GPCR GProtein G-Protein Activation GPCR->GProtein Ligand Endogenous Ligand Ligand->GPCR Compound This compound Compound->GPCR Inhibition Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger Production (cAMP) Effector->SecondMessenger Response Cellular Response SecondMessenger->Response

Caption: Hypothetical inhibition of a GPCR signaling pathway.

Conclusion

In silico methodologies provide a powerful and cost-effective framework for the initial assessment of the bioactivity of uncharacterized compounds like this compound. QSAR modeling, molecular docking, and pharmacophore-based screening each offer unique insights into a molecule's potential biological function. By integrating these computational tools, researchers can generate robust hypotheses, identify likely molecular targets, and prioritize compounds for experimental validation. This predictive-first approach significantly accelerates the drug discovery pipeline, focusing laboratory resources on the most promising candidates and paving the way for the development of novel therapeutics. It is crucial to remember that all in silico predictions must ultimately be confirmed through rigorous experimental assays.

References

An In-depth Technical Guide to the Thermochemical Properties of (3-Phenyl-2-propen-1-YL)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyl-2-propen-1-YL)propylamine, also known as N-propyl-3-phenylprop-2-en-1-amine, is a molecule of interest in medicinal chemistry due to its structural relation to allylamine antifungals. A thorough understanding of its thermochemical properties is crucial for its synthesis, formulation, and analysis, particularly in the context of drug development where thermal stability and energy of reactions are critical parameters. This guide provides a summary of key thermochemical data, outlines experimental protocols for their determination, and contextualizes the compound's relevance through its potential biological mechanism of action. Due to the absence of direct experimental data for this compound, this guide presents data for structurally related compounds to provide reasonable estimations.

Thermochemical Data

Table 1: Thermochemical Properties of Propylamine (C₃H₉N)

PropertyValueUnitsReference
Standard Molar Enthalpy of Formation (Gas, 298.15 K) -69.9 ± 0.8kJ/mol[1]
Standard Molar Enthalpy of Formation (Liquid, 298.15 K) -101.9 to -101.1kJ/mol
Standard Molar Entropy (Liquid, 298.15 K) 227.44J/mol·K
Molar Heat Capacity (Liquid, 298.15 K) 162.51J/mol·K

Data sourced from the NIST WebBook.[1][2][3][4][5]

Table 2: Thermochemical and Physical Properties of Cinnamaldehyde (C₉H₈O)

PropertyValueUnitsReference
Molar Mass 132.16 g/mol [6][7]
Boiling Point 248 - 252°C[6][8][9]
Melting Point -7.5°C[6][7]
Density (25 °C) 1.05g/mL[8][9]
Ideal Gas Heat Capacity (Calculated) 217.59 (at 484.82 K)J/mol·K[10]

Properties of cinnamaldehyde are provided as it is a key synthetic precursor.

Table 3: Properties of Cinnamylamine (C₉H₁₁N)

PropertyValueUnitsReference
Molar Mass 133.19 g/mol [11]
IUPAC Name (E)-3-phenylprop-2-en-1-amine[11]

Data for cinnamylamine, the parent amine of the target compound, is limited.[11][12][13][14]

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties for compounds like this compound relies on precise calorimetric measurements. The two primary methods for determining the standard enthalpy of formation are combustion calorimetry and solution calorimetry.

Combustion Calorimetry

This technique is used to measure the heat of combustion of a substance, from which the standard enthalpy of formation can be calculated.

Methodology:

  • Sample Preparation: A precisely weighed sample of the compound (typically in the range of 0.5-1.5 g) is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Oxygen Environment: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically via a fuse wire.

  • Temperature Measurement: The temperature change of the water is monitored until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.

  • Calculation: The heat of combustion is calculated using the temperature change, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and the mass of the sample. The standard enthalpy of formation is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂). For nitrogen-containing compounds, corrections for the formation of nitric acid are necessary.

Solution Calorimetry

Solution calorimetry is employed to measure the enthalpy change of a reaction in solution. This can be used to determine the enthalpy of formation of a compound if a suitable reaction with known thermodynamics is available.

Methodology:

  • Calorimeter Setup: A reaction calorimeter, often an isoperibol or heat conduction type, is used.[15] A known volume of a suitable solvent is placed in the reaction vessel, and the system is allowed to reach thermal equilibrium.

  • Sample Introduction: A precisely weighed sample of the reactant is introduced into the solvent. For instance, the enthalpy of solution of this compound in an acidic solution could be measured.

  • Temperature Monitoring: The temperature change upon dissolution or reaction is recorded until a stable baseline is re-established.

  • Calibration: The calorimeter is calibrated electrically or by using a reaction with a known enthalpy change.

  • Enthalpy Calculation: The enthalpy of the process is calculated from the temperature change and the heat capacity of the calorimeter and its contents.[16][17] By designing a thermochemical cycle involving the dissolution of reactants and products of a known reaction, the enthalpy of formation of the target compound can be determined.

Biological Context: Mechanism of Action of Allylamine Antifungals

This compound is a derivative of allylamine. Allylamines are a class of antifungal agents that act by inhibiting the enzyme squalene epoxidase.[18][19][20][21][22] This enzyme is a key component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of squalene epoxidase leads to two primary effects that contribute to the antifungal activity:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the integrity and fluidity of the fungal cell membrane, leading to impaired growth and cell death.[20][22]

  • Accumulation of Squalene: The blockage of the pathway causes a toxic accumulation of squalene within the fungal cell, which further contributes to cell death.[21]

The high selectivity of allylamines for the fungal squalene epoxidase over the mammalian equivalent makes them effective therapeutic agents with a favorable safety profile.[18]

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition Mechanism of Action of Allylamine Antifungals cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action Drug Intervention cluster_cellular_effects Cellular Consequences Squalene Squalene Squalene_Epoxide Squalene_Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Squalene_Accumulation Squalene Accumulation (Toxic) Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol_Depletion Ergosterol Depletion Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Allylamine This compound (Allylamine Antifungal) Allylamine->Squalene_Epoxide Inhibition Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Squalene_Accumulation->Fungal_Cell_Death Membrane_Disruption->Fungal_Cell_Death

Caption: Inhibition of squalene epoxidase by allylamine antifungals.

Application in Drug Development

Calorimetric techniques are invaluable in the early stages of drug development.[23][24] Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) can provide a complete thermodynamic profile of drug-target interactions.[23] This information goes beyond simple binding affinities to elucidate the mechanisms driving these interactions, thereby supporting rational drug design and optimization. For a compound like this compound, calorimetric studies could be used to:

  • Quantify Binding Affinity: Determine the binding constant (Kₐ) of the compound to its target enzyme, squalene epoxidase.

  • Characterize Thermodynamic Signature: Measure the enthalpy (ΔH) and entropy (ΔS) of binding, providing insights into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic effects).

  • Assess Stability: DSC can be used to determine the thermal stability of the compound and its target protein, which is crucial for formulation and storage.[25][26]

Conclusion

While direct thermochemical data for this compound remains to be experimentally determined, this guide provides a framework for its estimation and experimental validation. The established protocols for calorimetry offer a clear path for obtaining precise data on its enthalpy of formation and other thermodynamic parameters. Furthermore, understanding its biological context as a potential squalene epoxidase inhibitor highlights its relevance in the development of new antifungal agents. The application of biocalorimetry can further elucidate its mechanism of action and guide the optimization of its structure for improved therapeutic efficacy.

References

An In-depth Technical Guide to (3-Phenyl-2-propen-1-YL)propylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3-Phenyl-2-propen-1-YL)propylamine, also known by its IUPAC name N-propyl-3-phenylprop-2-en-1-amine, is a substituted allylamine of interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a cinnamyl group attached to a propylamine, makes it a versatile building block and a potential pharmacophore. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a secondary amine with a molecular weight of 175.27 g/mol . Its core structure consists of a phenyl ring conjugated with a propenylamine side chain. This unsaturation and the presence of a basic nitrogen atom are key to its reactivity and potential biological activity.

PropertyValueSource
CAS Number 869941-93-5[1]
IUPAC Name 3-phenyl-N-propylprop-2-en-1-amine[1]
Molecular Formula C12H17N[1]
Molecular Weight 175.27 g/mol [1]
InChIKey XVODXZBINOXIOP-UHFFFAOYSA-N[1]
Canonical SMILES CCCNCC=CC1=CC=CC=C1[1]
Topological Polar Surface Area 12 Ų[1]
XLogP3 2.8[1]

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers as a research chemical. It is important to note that this compound is typically supplied for research and development purposes only and is not intended for human or veterinary use. Purity levels and available quantities may vary between suppliers, and it is recommended to request a certificate of analysis for lot-specific data.

SupplierCatalog NumberNotes
BenchchemB3057984For research use only.

This list is not exhaustive and other suppliers may exist.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes in organic chemistry. The two most common approaches are reductive amination and N-alkylation.

Reductive Amination of Cinnamaldehyde with Propylamine

This is a direct and efficient method for the synthesis of the target compound. The reaction proceeds in two main steps: the formation of an intermediate imine from cinnamaldehyde and propylamine, followed by the reduction of the imine to the final secondary amine.

  • Imine Formation: In a round-bottom flask, dissolve cinnamaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane. Add propylamine (1.0-1.2 eq.) dropwise at room temperature. The reaction can be stirred for 1-4 hours. The formation of the imine can be monitored by TLC or GC-MS.

  • Reduction: Once imine formation is complete, the reducing agent is added. Sodium borohydride (NaBH₄) (1.5-2.0 eq.) is a common choice and is added portion-wise at 0 °C. Other reducing agents like sodium cyanobohydride (NaBH₃CN) can also be used, which has the advantage of being more selective for the imine in the presence of any unreacted aldehyde.

  • Work-up: After the reduction is complete (as monitored by TLC or GC-MS), the reaction is quenched by the slow addition of water. The pH is adjusted to be basic (pH > 9) with an aqueous solution of sodium hydroxide. The aqueous layer is extracted three times with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

N-Alkylation of Cinnamylamine with a Propyl Halide

This method involves the direct alkylation of a primary amine (cinnamylamine) with an alkyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

  • Reaction Setup: To a solution of cinnamylamine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Alkylation: Add 1-bromopropane (1.0-1.2 eq.) dropwise to the mixture at room temperature. The reaction mixture is then typically heated to 50-80 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography to yield the desired N-propylated product.

Potential Applications in Drug Development and Research

While specific biological activity data for this compound is not extensively reported in peer-reviewed literature, its structural similarity to other known psychoactive compounds, such as phenylpropylamine, suggests potential for investigation as a modulator of monoamine neurotransmitter systems.

Phenylpropylamine is known to act as a norepinephrine-dopamine releasing agent (NDRA).[2] It is plausible that this compound could exhibit a similar mechanism of action. NDRAs increase the extracellular concentrations of norepinephrine and dopamine by promoting their release from presynaptic neurons. This mechanism is of interest for the development of treatments for conditions such as ADHD, depression, and narcolepsy.

Further research into the pharmacology of this compound would be required to confirm this hypothesis and to evaluate its potency and selectivity for different monoamine transporters.

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_RA Reductive Amination cluster_Alk N-Alkylation Cinnamaldehyde Cinnamaldehyde Imine Intermediate Imine Cinnamaldehyde->Imine Propylamine Propylamine Propylamine->Imine Target_RA This compound Imine->Target_RA Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Target_RA Cinnamylamine Cinnamylamine Target_Alk This compound Cinnamylamine->Target_Alk PropylHalide Propyl Halide (e.g., 1-Bromopropane) PropylHalide->Target_Alk Base Base (e.g., K2CO3) Base->Target_Alk Proposed_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound VMAT2 VMAT2 Compound->VMAT2 Inhibits vesicular uptake DAT Dopamine Transporter (DAT) Compound->DAT Enters via transporter NET Norepinephrine Transporter (NET) Compound->NET Enters via transporter ExtracellularDA Dopamine DAT->ExtracellularDA Reverses transport ExtracellularNE Norepinephrine NET->ExtracellularNE Reverses transport DopamineVesicle Dopamine Vesicle DopamineVesicle->VMAT2 NEVesicle Norepinephrine Vesicle NEVesicle->VMAT2 DopamineReceptor Dopamine Receptors ExtracellularDA->DopamineReceptor Binds NEReceptor Norepinephrine Receptors ExtracellularNE->NEReceptor Binds

References

Technical Guide: (3-Phenyl-2-propen-1-YL)propylamine (N-propyl-3-phenylprop-2-en-1-amine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Phenyl-2-propen-1-YL)propylamine, systematically named N-propyl-3-phenylprop-2-en-1-amine, is an organic compound belonging to the class of allylic amines. Its structure, featuring a propyl group attached to the nitrogen atom of a cinnamylamine backbone, makes it a subject of interest in synthetic organic chemistry and potentially in medicinal chemistry. The presence of the allylic amine motif suggests its utility as a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, and known properties.

Chemical Identification and Properties

This section summarizes the key identifiers and physicochemical properties of N-propyl-3-phenylprop-2-en-1-amine.

PropertyValueReference
CAS Number 869941-93-5[1]
IUPAC Name N-propyl-3-phenylprop-2-en-1-amine[1]
Molecular Formula C₁₂H₁₇N[1]
Molecular Weight 175.27 g/mol [1]
Canonical SMILES CCCNCC=Cc1ccccc1
InChI Key XVODXZBINOXIOP-UHFFFAOYSA-N

Synthesis of N-propyl-3-phenylprop-2-en-1-amine

The primary synthetic route to N-propyl-3-phenylprop-2-en-1-amine is through the reductive amination of cinnamaldehyde with propylamine. This method involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.

General Synthetic Pathways

Two main strategies can be employed for the synthesis of N-propyl-3-phenylprop-2-en-1-amine:

  • Reductive Amination: This is a one-pot reaction where cinnamaldehyde and propylamine react to form an N-propylcinnamylidene imine, which is subsequently reduced in situ to the final product. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[2][3][4]

  • Alkylation: This two-step approach involves either the reaction of cinnamylamine with a propyl halide (e.g., propyl bromide or iodide) or the reaction of propylamine with a cinnamyl halide.

The reductive amination pathway is often preferred due to its efficiency and milder reaction conditions.

Detailed Experimental Protocol: Reductive Amination

While a specific protocol for N-propyl-3-phenylprop-2-en-1-amine is not detailed in the literature, a general procedure for the reductive amination of an aldehyde with a primary amine using sodium borohydride is as follows. This protocol is adapted from established methods for similar reactions.[3][5]

Materials:

  • Cinnamaldehyde

  • Propylamine

  • Methanol (or another suitable solvent like ethanol)

  • Sodium borohydride (NaBH₄)

  • Acetic acid (catalyst, optional)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve cinnamaldehyde (1.0 equivalent) in methanol.

    • Add propylamine (1.0-1.2 equivalents) to the solution.

    • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the N-propylcinnamylidene imine intermediate.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude N-propyl-3-phenylprop-2-en-1-amine can be purified by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Workflow: Reductive Amination

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Cinnamaldehyde Cinnamaldehyde Imine_Formation Imine Formation (Methanol, rt) Cinnamaldehyde->Imine_Formation Propylamine Propylamine Propylamine->Imine_Formation Reduction Reduction (NaBH4, rt) Imine_Formation->Reduction Quenching Quenching (aq. NaHCO3) Reduction->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product N-propyl-3-phenylprop-2-en-1-amine Purification->Product

Caption: Reductive amination workflow for the synthesis of N-propyl-3-phenylprop-2-en-1-amine.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the specific biological activity, pharmacological profile, and associated signaling pathways for N-propyl-3-phenylprop-2-en-1-amine. Research on structurally related cinnamoyl derivatives has shown a range of biological activities, including antiproliferative effects by acting as antitubulin agents.[6] However, these findings cannot be directly extrapolated to N-propyl-3-phenylprop-2-en-1-amine without dedicated biological screening and mechanism of action studies.

Further research is required to determine if N-propyl-3-phenylprop-2-en-1-amine exhibits any significant biological effects and to elucidate the potential signaling pathways involved.

Conclusion

N-propyl-3-phenylprop-2-en-1-amine is a readily synthesizable allylic amine with potential as a building block in organic synthesis. The reductive amination of cinnamaldehyde provides a straightforward route for its preparation. While its physicochemical properties and biological activities are not yet well-documented, its structural similarity to other biologically active molecules suggests that it may be a compound of interest for future investigation in drug discovery and development. This guide provides a foundational understanding of this compound for the scientific community.

References

Review of literature on substituted cinnamylamines

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Review of Substituted Cinnamylamines: Synthesis, Pharmacology, and Therapeutic Potential

Introduction

Substituted cinnamylamines are a class of organic compounds characterized by a cinnamyl group attached to a nitrogen atom. This structural motif is derived from cinnamic acid and cinnamaldehyde, naturally occurring compounds found in plants. The cinnamylamine scaffold serves as a versatile template in medicinal chemistry for the design and synthesis of novel bioactive molecules. These compounds have garnered significant interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Their biological actions are often attributed to the unique electronic and steric properties conferred by the α,β-unsaturated chain and the aromatic ring, which can be readily functionalized to modulate activity and selectivity. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of substituted cinnamylamines for researchers, scientists, and professionals in drug development.

Synthesis of Substituted Cinnamylamines

The synthesis of substituted cinnamylamines can be achieved through several strategic routes, allowing for a diverse range of structural modifications. Key methods include the Palladium-catalyzed Heck reaction, reductive amination of cinnamaldehydes, and derivatization from cinnamic acids.

Palladium-Catalyzed Heck Reaction

The Heck-Mizoroki reaction is a powerful method for forming carbon-carbon bonds and is widely used for the synthesis of substituted alkenes.[1] For cinnamylamines, this reaction typically involves the coupling of an aryl halide or boronic acid with an allylamine derivative.[1][2][3] The use of N-Boc-allylamine with aryl bromides is a common approach, yielding Boc-protected trans-cinnamylamines with high stereoselectivity.[3] Subsequent deprotection affords the desired primary cinnamylamine.[3] Recent advancements have focused on the oxidative Heck reaction using aryl boronic acids, which allows for milder reaction conditions and avoids the need for protecting groups on the amine.[2]

Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds. In the context of cinnamylamines, a substituted cinnamaldehyde is reacted with a primary or secondary amine to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding cinnamylamine.[4][5] Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), the latter being particularly effective for selectively reducing imines in the presence of aldehydes.[5] This one-pot procedure is highly efficient for creating a wide array of N-substituted cinnamylamines.[4]

From Cinnamic Acid Derivatives

Cinnamylamines can also be synthesized from cinnamic acid. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride by reacting with thionyl chloride. This cinnamoyl chloride is then reacted with a suitable amine to form a cinnamamide. The resulting amide can be subsequently reduced to the corresponding cinnamylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Biosynthesis

In biological systems, cinnamylamine precursors are derived from L-phenylalanine.[6] A series of enzymatic reactions convert L-phenylalanine to cinnamic acid, which is then reduced to cinnamaldehyde.[6] Cinnamaldehyde can then be converted to cinnamylamine through the action of a transaminase, which transfers an amino group from an amino donor.[6]

G cluster_synthesis Synthesis of Substituted Cinnamylamines start Starting Materials (Aryl Halide/Boronic Acid, Allylamine, Cinnamaldehyde, Cinnamic Acid) heck Heck Reaction (Pd Catalyst) start->heck reductive_amination Reductive Amination (Amine + Reducing Agent) start->reductive_amination amide_formation Amide Formation (e.g., from Cinnamoyl Chloride) start->amide_formation product Substituted Cinnamylamine heck->product reductive_amination->product reduction Amide Reduction (e.g., LiAlH4) amide_formation->reduction reduction->product G cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Activates Inhibitor Cinnamylamine-based EGFR Inhibitor Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

Methodological & Application

Application Notes and Protocols: Synthesis of (3-Phenyl-2-propen-1-YL)propylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (3-Phenyl-2-propen-1-YL)propylamine, also known as N-propyl-3-phenyl-2-propen-1-amine, via a one-pot reductive amination reaction. This method involves the condensation of cinnamaldehyde and propylamine to form an intermediate imine, which is subsequently reduced in situ with sodium borohydride. This protocol offers a straightforward and efficient approach for the preparation of this secondary amine, a valuable building block in medicinal chemistry and organic synthesis. The application note includes a detailed experimental procedure, a comprehensive table of expected analytical data, and a visual representation of the experimental workflow.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a versatile and widely utilized method for the preparation of primary, secondary, and tertiary amines.[1][2] This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced by a suitable reducing agent without being isolated.[1][2] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

The target molecule, this compound, is a secondary amine featuring a cinnamyl moiety. This structural motif is of interest in medicinal chemistry due to its presence in various biologically active compounds. The following protocol details a reliable and scalable method for its synthesis using readily available starting materials and reagents.

Data Presentation: Characterization of this compound

The synthesized this compound is expected to exhibit the following analytical characteristics. This data is crucial for confirming the identity and purity of the final product.

Analytical Technique Expected Data
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol [3]
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.4-7.2 (m, 5H, Ar-H), ~6.5 (d, 1H, Ph-CH=), ~6.3 (dt, 1H, =CH-CH₂), ~3.4 (d, 2H, N-CH₂-CH=), ~2.6 (t, 2H, N-CH₂-CH₂), ~1.5 (sextet, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₃), N-H signal is variable (broad s).[3]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~137.0 (Ar C), ~132.0 (Ph-CH=), ~128.5 (Ar CH), ~128.0 (=CH-CH₂), ~127.5 (Ar CH), ~126.0 (Ar CH), ~52.0 (N-CH₂-CH=), ~50.0 (N-CH₂-CH₂), ~23.0 (-CH₂-CH₃), ~11.0 (-CH₃).[3]
Mass Spectrometry (MS) Expected molecular ion [M]⁺ at m/z 175. Key fragmentation peaks at m/z 146, 118, 91 (tropylium ion), and 84.[3]
Infrared (IR) Spectroscopy N-H stretch: 3300-3500 cm⁻¹ (single, sharp band for secondary amine), Aromatic C-H stretch: >3000 cm⁻¹, C=C stretch (alkene): 1640-1680 cm⁻¹, Aromatic C=C stretch: 1450-1600 cm⁻¹.[3]

Experimental Protocol

This protocol outlines the synthesis of this compound on a 10 mmol scale.

Materials and Reagents:

  • Cinnamaldehyde (1.32 g, 10 mmol)

  • Propylamine (0.59 g, 0.83 mL, 10 mmol)

  • Sodium borohydride (0.42 g, 11 mmol)

  • Methanol (50 mL)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (1.32 g, 10 mmol) and methanol (30 mL).

    • Stir the solution at room temperature until the cinnamaldehyde is fully dissolved.

    • In a separate container, dissolve propylamine (0.59 g, 10 mmol) in methanol (10 mL).

    • Add the propylamine solution dropwise to the cinnamaldehyde solution over 10-15 minutes with continuous stirring.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the imine intermediate. The solution may turn yellow.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • In a separate beaker, dissolve sodium borohydride (0.42 g, 11 mmol) in methanol (10 mL). Caution: Sodium borohydride reacts with methanol to produce hydrogen gas. Prepare this solution just before use and ensure adequate ventilation.

    • Add the sodium borohydride solution dropwise to the cooled imine solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane or ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer two more times with the chosen organic solvent (2 x 25 mL).

    • Combine all organic extracts and wash them with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield a pure product.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Cinnamaldehyde and propylamine are irritants. Avoid inhalation and contact with skin and eyes.

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care.

Mandatory Visualization

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_cin Dissolve Cinnamaldehyde in Methanol start->dissolve_cin dissolve_pro Dissolve Propylamine in Methanol start->dissolve_pro add_pro Add Propylamine Solution dissolve_cin->add_pro dissolve_pro->add_pro stir_imine Stir for Imine Formation (1-2 hours) add_pro->stir_imine cool Cool to 0°C stir_imine->cool add_nabh4 Add NaBH4 Solution cool->add_nabh4 stir_reduction Stir for Reduction (2-3 hours) add_nabh4->stir_reduction quench Quench with NaHCO3 stir_reduction->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Organic Solvent evaporate->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Use of (3-Phenyl-2-propen-1-YL)propylamine and its Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (3-phenyl-2-propen-1-yl)propylamine and its analogues, key building blocks in the development of pharmaceutically active compounds. The allylamine motif is central to a class of antifungal agents and other bioactive molecules.[1] This document details established synthetic protocols, presents key reaction data, and visualizes synthetic workflows.

Introduction

This compound, also known as N-propylcinnamylamine, and its derivatives are versatile intermediates in organic synthesis.[2] The presence of a reactive allylic amine functional group allows for a variety of chemical transformations, making it a valuable synthon for constructing complex molecular architectures.[2] A significant application of this structural motif is in the synthesis of naftifine and related allylamine antimycotics, which are effective against a broad spectrum of dermatophytes.[1][3]

Synthetic Applications

The primary application of this compound and its precursors is in the synthesis of naftifine and its analogues. Several synthetic strategies have been developed to achieve this, including:

  • Mannich-type Reactions: This three-component reaction is a powerful tool for the formation of β-amino carbonyl compounds, which can be further transformed into allylamines.[4][5] This approach offers a convergent and efficient route to the target molecules.

  • Heck Reaction: The palladium-catalyzed coupling of an aryl halide with an alkene (in this case, an allylamine derivative) provides a direct method for the formation of the cinnamyl scaffold.

  • Grignard Reaction: The addition of an organomagnesium halide to an imine is a classic method for forming carbon-carbon bonds and can be employed to construct the allylamine backbone.

  • Multicomponent Coupling Reactions: Modern synthetic methods, such as nickel-catalyzed multicomponent couplings of alkenes, aldehydes, and amides, offer a modular and environmentally friendly route to diverse allylic amines.[6][7]

These methods provide medicinal chemists with a toolbox to generate libraries of allylamine derivatives for structure-activity relationship (SAR) studies.[1]

Data Presentation

The following tables summarize quantitative data from key synthetic transformations for preparing naftifine and its analogues.

Table 1: Synthesis of Naftifine via a One-Pot Mannich-type and aza-Prins-type Reaction Sequence [8]

Starting MaterialsCatalystSolventReaction TimeYield (%)
N-methyl-1-naphthalenemethanamine, Styrene, FormaldehydeH₂SO₄Acetonitrile24 h65

Table 2: Synthesis of Naftifine Analogues via Dehydration of γ-Aminoalcohols [3][4]

γ-Aminoalcohol IntermediateDehydrating AgentSolventReaction ConditionsYield (%)
1-(N-methyl-N-(naphthalen-1-ylmethyl)amino)-3-phenylpropan-2-ol5N HCl-Reflux90
3-(4-bromophenyl)-1-(methyl(naphthalen-1-ylmethyl)amino)propan-2-olAlCl₃DichloromethaneRoom Temperature85
3-(4-chlorophenyl)-1-(methyl(naphthalen-1-ylmethyl)amino)propan-2-olAlCl₃DichloromethaneRoom Temperature82

Experimental Protocols

Protocol 1: Synthesis of Naftifine via a One-Pot Mannich-type and aza-Prins-type Reaction [8]

This protocol describes a one-pot synthesis of naftifine from N-methyl-1-naphthalenemethanamine, styrene, and formaldehyde.

Materials:

  • N-methyl-1-naphthalenemethanamine (1.0 mmol)

  • Styrene (1.0 mmol)

  • Formaldehyde (37% aqueous solution, 1.5 mmol)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Acetonitrile (ACN)

  • Sodium Hydroxide solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-methyl-1-naphthalenemethanamine (1.0 mmol) and styrene (1.0 mmol) in acetonitrile (5 mL), add formaldehyde (1.5 mmol).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure naftifine.

Protocol 2: Two-Step Synthesis of Naftifine via a γ-Aminoalcohol Intermediate [3][4]

This protocol involves the formation of a γ-aminoalcohol followed by dehydration to yield naftifine.

Step 1: Synthesis of 1-(N-methyl-N-(naphthalen-1-ylmethyl)amino)-3-phenylpropan-2-ol

Materials:

  • N-methyl-1-naphthalenemethanamine

  • Styrene oxide

  • Ethanol

Procedure:

  • A solution of N-methyl-1-naphthalenemethanamine and styrene oxide in ethanol is refluxed until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude γ-aminoalcohol is purified by column chromatography.

Step 2: Dehydration to Naftifine

Materials:

  • 1-(N-methyl-N-(naphthalen-1-ylmethyl)amino)-3-phenylpropan-2-ol

  • 5N Hydrochloric Acid

  • Sodium Hydroxide solution

Procedure:

  • Reflux the γ-aminoalcohol in 5N HCl.

  • After the reaction is complete, cool the mixture and neutralize with a NaOH solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain naftifine.

Visualizations

Synthetic_Pathway_Naftifine cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product NMA N-methyl-1- naphthalenemethanamine Reaction Mannich-type and aza-Prins-type Reaction NMA->Reaction Styrene Styrene Styrene->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Naftifine Naftifine Reaction->Naftifine H₂SO₄, ACN, RT, 24h Yield: 65%

Caption: One-pot synthesis of Naftifine.

Two_Step_Synthesis_Naftifine cluster_reactants1 Step 1: Starting Materials cluster_reaction1 Step 1: Reaction cluster_intermediate Intermediate cluster_reaction2 Step 2: Reaction cluster_product Product NMA N-methyl-1- naphthalenemethanamine Reaction1 Aminoalcohol Formation NMA->Reaction1 StyreneOxide Styrene Oxide StyreneOxide->Reaction1 Aminoalcohol γ-Aminoalcohol Reaction1->Aminoalcohol Ethanol, Reflux Reaction2 Dehydration Aminoalcohol->Reaction2 Naftifine Naftifine Reaction2->Naftifine 5N HCl, Reflux Yield: 90%

Caption: Two-step synthesis of Naftifine.

Experimental_Workflow start Start reactants Combine Reactants and Solvent start->reactants catalyst Add Catalyst reactants->catalyst reaction Stir at Defined Temperature and Time catalyst->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Quench and Neutralize Reaction monitoring->workup extraction Extract Product workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow.

References

Application of (3-Phenyl-2-propen-1-YL)propylamine Derivatives in Medicinal Chemistry: Focus on Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The (3-Phenyl-2-propen-1-YL)propylamine, also known as N-propyl-3-phenylprop-2-en-1-amine or N-propyl-cinnamylamine, represents a core scaffold of significant interest in medicinal chemistry. While specific biological data for the parent compound is limited in publicly available research, its structural motif, the cinnamylamine backbone, is a key component in a variety of derivatives exhibiting potent biological activities. This is particularly evident in the field of oncology, where N-substituted cinnamylamine and cinnamoyl derivatives have emerged as promising candidates for the development of novel anticancer agents.

The versatility of the cinnamylamine scaffold allows for diverse chemical modifications at the nitrogen atom, leading to a wide range of pharmacological profiles. Researchers have successfully synthesized and evaluated numerous analogs, including N-acyl, N-sulfonyl, and N-aryl derivatives, demonstrating their potential to interact with various biological targets implicated in cancer progression.

Two prominent mechanisms of action have been identified for these derivatives:

  • Tubulin Polymerization Inhibition: Several N-substituted cinnamoyl compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By disrupting the formation of the mitotic spindle, these compounds induce cell cycle arrest, typically at the G2/M phase, leading to apoptotic cell death in cancer cells. The colchicine binding site on β-tubulin is a common target for these molecules.

  • Histone Deacetylase (HDAC) Inhibition: Another important avenue of investigation for cinnamylamine-related structures is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Cinnamyl hydroxamate derivatives, in particular, have shown potent HDAC inhibitory activity, leading to the re-expression of these silenced genes, cell cycle arrest, and apoptosis.

The development of these compounds often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity. Modifications to the phenyl ring of the cinnamoyl moiety, the nature of the substituent on the nitrogen atom, and the linker between these two parts of the molecule have all been shown to significantly influence the anticancer activity.

These findings underscore the importance of the this compound scaffold as a valuable starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of oncology. Further exploration of this chemical space holds considerable promise for the discovery of next-generation anticancer drugs.

Quantitative Data

Table 1: Anticancer Activity of N-Substituted Cinnamoyl Derivatives

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Mechanism of Action
5a Cinnamic acyl sulfonamide with a benzdioxan groupMCF-7 (Breast)0.17 µg/mLTubulin Polymerization Inhibitor
11b Urea-based cinnamyl hydroxamateJurkat (Leukemia)0.04HDAC Inhibitor
Namalwa (Lymphoma)0.2HDAC Inhibitor
1512 (Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamideHCT-116 (Colon)32.0Induces Apoptosis
4112 (Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide]Caco-2 (Colon)0.89Induces Apoptosis
HCT-116 (Colon)2.85Induces Apoptosis
HT-29 (Colon)1.65Induces Apoptosis

Experimental Protocols

General Synthesis of N-Substituted Cinnamoyl Derivatives

This protocol describes a general method for the synthesis of N-acyl cinnamylamine analogs.

Materials:

  • Cinnamoyl chloride (or corresponding substituted cinnamoyl chloride)

  • Appropriate primary or secondary amine (e.g., propylamine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine as a base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve cinnamoyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the cinnamoyl chloride solution dropwise to the amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted cinnamoyl derivative.

  • Characterize the final product by NMR and mass spectrometry.

MTT Assay for Cell Viability

This protocol details the procedure for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

  • CO2 incubator

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the dilutions).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to measure the effect of compounds on tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Test compound

  • Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

  • Negative control (vehicle, e.g., DMSO)

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound and controls.

  • On ice, prepare the tubulin solution in the polymerization buffer containing GTP and the fluorescent reporter.

  • Add the test compound or controls to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding the tubulin solution to each well.

  • Immediately place the plate in the fluorescence plate reader pre-heated to 37 °C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.

  • Plot the fluorescence intensity versus time to obtain the polymerization curves.

  • Analyze the curves to determine the effect of the compound on the nucleation, growth, and steady-state phases of tubulin polymerization.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_mechanism Mechanism of Action synthesis Synthesis of N-Substituted Cinnamylamine Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization mtt MTT Assay (Cell Viability, IC50) characterization->mtt mechanism Mechanism of Action Studies mtt->mechanism tubulin Tubulin Polymerization Assay mechanism->tubulin hdac HDAC Activity Assay mechanism->hdac cell_cycle Cell Cycle Analysis mechanism->cell_cycle

Caption: General experimental workflow for the development of N-substituted cinnamylamine derivatives as anticancer agents.

tubulin_pathway cluster_cell Cancer Cell compound N-Substituted Cinnamoyl Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to microtubule_formation Microtubule Polymerization tubulin->microtubule_formation Inhibits mitotic_spindle Mitotic Spindle Formation microtubule_formation->mitotic_spindle Leads to impaired cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest Disruption causes apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces

Caption: Signaling pathway of tubulin polymerization inhibition by N-substituted cinnamoyl derivatives leading to apoptosis.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (3-Phenyl-2-propen-1-YL)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (3-Phenyl-2-propen-1-YL)propylamine. The method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, offering excellent resolution and sensitivity for the target analyte. UV detection is employed at 254 nm, leveraging the chromophoric properties of the phenyl group. This method is suitable for routine quality control, stability testing, and research applications involving this compound.

Introduction

This compound, also known as cinnamylpropylamine, is a chemical compound of interest in pharmaceutical and chemical research. A reliable analytical method is crucial for its accurate quantification in various sample matrices. Due to the compound's aromatic phenyl group and the basic propylamine moiety, reversed-phase HPLC is an ideal analytical technique.[1] This application note provides a comprehensive protocol for the HPLC analysis of this compound, including system suitability parameters and method validation highlights.

Experimental

Instrumentation and Consumables:

  • HPLC System with UV Detector

  • C18 Column (4.6 x 250 mm, 5 µm)

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade Acetonitrile

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Reagent grade water

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 20mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Protocols

1. Mobile Phase Preparation:

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of reagent grade water.

  • Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 60:40 (v/v) ratio.

  • Degas the mobile phase by sonication or helium sparging before use.

2. Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh approximately 100 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

3. Working Standard Solutions Preparation:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

5. System Suitability:

Before sample analysis, perform five replicate injections of a working standard solution (e.g., 50 µg/mL). The system suitability parameters should meet the criteria listed in Table 2.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
Method Validation Summary

The developed method was validated according to ICH guidelines. A summary of the validation data is presented in Table 3.

ParameterResult
Linearity (µg/mL) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Results and Discussion

The developed HPLC method provides a sharp, well-resolved peak for this compound with a retention time of approximately 5.8 minutes. The method is linear over a wide concentration range and demonstrates excellent accuracy and precision. The low LOD and LOQ values indicate high sensitivity, making it suitable for the determination of low levels of the analyte.

Conclusion

The described RP-HPLC method is specific, accurate, precise, and sensitive for the quantification of this compound. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory.

Visualizations

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_analysis HPLC Analysis cluster_data Data Processing node_mobile_phase Mobile Phase Preparation (Buffer:ACN 60:40) node_standard_prep Standard Solution Preparation node_sample_prep Sample Preparation (Dissolve & Filter) node_system_suitability System Suitability Test (5 Replicate Injections) node_sample_prep->node_system_suitability node_injection Inject Standard & Sample Solutions node_system_suitability->node_injection node_chromatography Chromatographic Separation (C18 Column, Isocratic) node_injection->node_chromatography node_detection UV Detection (254 nm) node_chromatography->node_detection node_integration Peak Integration & Identification node_detection->node_integration node_quantification Quantification using Calibration Curve node_integration->node_quantification node_report Generate Report node_quantification->node_report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of (3-Phenyl-2-propen-1-YL)propylamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable method for the analysis of (3-Phenyl-2-propen-1-YL)propylamine, also known as N-propyl-3-phenylprop-2-en-1-amine, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the amine functional group, which can lead to poor chromatographic peak shape, an acylating derivatization step with trifluoroacetic anhydride (TFAA) is employed.[1] This procedure improves volatility and reduces peak tailing, enabling accurate and reproducible quantification.[1][2] The method is suitable for purity assessment and quantitative analysis in research and pharmaceutical development settings.

Introduction

This compound (MW: 175.27 g/mol ) is a secondary amine containing a phenylpropenyl moiety.[3] The analysis of amines by gas chromatography can be challenging due to their polarity, which often causes interactions with the stationary phase, resulting in asymmetric peak shapes.[1][3] Derivatization is a common strategy to mitigate these issues by replacing the active hydrogen on the nitrogen atom with a less polar functional group, thereby improving chromatographic performance.[1][4]

This document provides a detailed protocol for the derivatization of this compound with trifluoroacetic anhydride (TFAA) followed by GC-MS analysis. GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds in complex mixtures.[5][6][7]

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Pyridine (optional, as catalyst)

  • 2 mL GC vials with screw caps and septa

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph : Agilent 8890 GC System or equivalent.

  • Mass Spectrometer : Agilent 5977B MSD or equivalent.

  • Injector : Split/splitless injector.

  • GC Column : A mid-polarity column, such as a DB-5MS (5% phenyl-polysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness, is recommended for the analysis of the derivatized compound.[3][8]

  • Carrier Gas : Helium (99.999% purity).

Standard and Sample Preparation

2.3.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10.0 mL of methanol in a volumetric flask to obtain a concentration of 1000 µg/mL.

  • Store the stock solution at 2-8°C.

2.3.2. Working Standard Solutions Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

2.3.3. Sample Preparation and Derivatization

  • Transfer 100 µL of the standard solution or sample extract into a clean 2 mL GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 100 µL of ethyl acetate to the dried residue.

  • Add 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended for the analysis. Optimization may be required depending on the specific instrument used.

ParameterRecommended Setting
GC System
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial Temp: 80°C, hold for 1 min
Ramp 1: 10°C/min to 280°C
Hold at 280°C for 5 min
MS System
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp280°C
Scan ModeFull Scan (m/z 50-450) for identification
Selected Ion Monitoring (SIM) for quantification

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Standard/ Sample Solution Drydown1 Evaporate to Dryness (Nitrogen Stream) Prep->Drydown1 Deriv Add Solvent (EtOAc) & Derivatizing Agent (TFAA) Drydown1->Deriv React Heat at 60°C for 30 min Deriv->React Drydown2 Evaporate to Dryness (Nitrogen Stream) React->Drydown2 Recon Reconstitute in Ethyl Acetate Drydown2->Recon Inject Inject Sample into GC-MS Recon->Inject Separate Chromatographic Separation (GC) Inject->Separate Detect Ionization & Detection (MS) Separate->Detect Process Identify by Retention Time & Mass Spectrum Detect->Process Quant Quantify using Calibration Curve Process->Quant

Caption: Experimental workflow for the GC-MS analysis of this compound.

Results and Data Presentation

Chromatographic Performance

Direct injection of underivatized this compound is likely to result in a broad, tailing peak due to its polarity. The TFAA derivatization process converts the secondary amine to a less polar trifluoroacetamide derivative. This results in a significant improvement in peak shape, leading to a sharp and symmetrical peak, which is essential for accurate quantification.[1]

Mass Spectral Data

The identity of the compound can be confirmed by its mass spectrum. Electron ionization (EI) will produce a molecular ion peak and several characteristic fragment ions. The expected fragmentation pattern for the underivatized compound is presented below. For quantitative analysis using SIM mode, characteristic and abundant ions of the derivatized analyte should be selected.

Table 1: Predicted Mass Spectral Fragmentation of Underivatized this compound. [3]

m/zProposed Fragment IonFragmentation Pathway
175[C₁₂H₁₇N]⁺Molecular Ion [M]⁺
146[C₁₀H₁₂N]⁺Loss of ethyl radical (•C₂H₅) from the propyl group
118[C₈H₁₀N]⁺Cleavage of the propyl group
91[C₇H₇]⁺Tropylium ion from the phenylpropenyl moiety
84[C₅H₁₀N]⁺Cleavage of the phenylpropenyl group

Note: The mass spectrum of the TFA-derivative (MW ≈ 271.3 g/mol ) will show a different fragmentation pattern, likely with a prominent ion corresponding to the loss of the trifluoromethyl group.

Conclusion

The protocol described provides a reliable and robust method for the quantitative analysis of this compound by GC-MS. The use of trifluoroacetic anhydride (TFAA) for derivatization is a critical step that overcomes the inherent challenges of analyzing polar amines, resulting in excellent chromatographic peak shape and enabling high sensitivity and accuracy. This method is well-suited for quality control, purity analysis, and quantitative determination in various scientific and industrial applications.

References

Application Notes and Protocols for (3-Phenyl-2-propen-1-YL)propylamine Efficacy Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Phenyl-2-propen-1-YL)propylamine, also known as N-propyl-3-phenylprop-2-en-1-amine, is a small molecule with structural similarities to known monoamine releasing agents and compounds with demonstrated antiproliferative properties. Its efficacy can be assessed through a variety of in vitro assays targeting these potential mechanisms of action. These application notes provide detailed protocols for evaluating the bioactivity of this compound, focusing on its potential as a modulator of monoamine transporters and as a cytotoxic agent against cancer cell lines.

I. Assessment of Monoamine Transporter Inhibition

The structural backbone of this compound is related to phenylpropylamines, which are known to interact with monoamine transporters. Therefore, a primary screen should evaluate its ability to inhibit the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) through their respective transporters (DAT, NET, and SERT).

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a cell-based assay using human embryonic kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.[1][2][3][4]

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418)

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin

  • This compound

  • Known inhibitors (e.g., GBR12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture the HEK293-hDAT, -hNET, or -hSERT cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418. Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in KRH buffer.

  • Assay: a. Wash the cells twice with KRH buffer. b. Add 50 µL of KRH buffer containing various concentrations of this compound or a reference inhibitor to the wells. c. Incubate for 10 minutes at room temperature. d. Initiate the uptake by adding 50 µL of KRH buffer containing the respective radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) at a final concentration equal to its Kₘ value. e. Incubate for 10 minutes at room temperature. f. Terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold KRH buffer. g. Lyse the cells with 1% SDS. h. Add scintillation fluid to each well. i. Quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis of the dose-response curve.

Data Presentation: Monoamine Transporter Inhibition
CompoundDAT IC₅₀ (nM)[5][6]NET IC₅₀ (nM)[5][6]SERT IC₅₀ (nM)[5][6]
This compoundExperimental DataExperimental DataExperimental Data
Cocaine (Reference)250330390
Desipramine (Reference)46001.1129
Fluoxetine (Reference)29003201.7

II. Assessment of Cytotoxic and Antiproliferative Activity

Given that derivatives of cinnamylamine have shown antiproliferative effects, it is prudent to evaluate the cytotoxic potential of this compound against a panel of human cancer cell lines. The MTT and Crystal Violet assays are robust methods for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[7][8][9]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Experimental Protocol: Crystal Violet Antiproliferation Assay

This assay quantifies cell viability by staining the DNA of adherent cells.[10][11][12]

Materials:

  • Human cancer cell lines

  • Appropriate cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • Doxorubicin (positive control)

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet solution (0.5% in 25% methanol)

  • 33% Acetic acid

  • Microplate reader

Procedure:

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently wash the cells with PBS and fix with 100 µL of methanol for 10 minutes.

  • Staining: Remove the methanol and add 50 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Wash the plate thoroughly with water to remove excess stain.

  • Dye Solubilization: Air dry the plate and add 100 µL of 33% acetic acid to each well to solubilize the stain.

  • Absorbance Measurement: Measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation: Cytotoxicity
CompoundHeLa IC₅₀ (µM)[13][14]MCF-7 IC₅₀ (µM)[15][16]A549 IC₅₀ (µM)[15]
This compoundExperimental DataExperimental DataExperimental Data
Doxorubicin (Reference)0.10.50.2
Cisplatin (Reference)3.27.85.4

Visualizations

Signaling Pathways and Experimental Workflows

Monoamine_Transporter_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis start Seed HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates culture Incubate overnight start->culture wash1 Wash cells with KRH buffer culture->wash1 compound_prep Prepare serial dilutions of This compound add_compound Add compound dilutions to wells compound_prep->add_compound wash1->add_compound incubate1 Incubate for 10 minutes add_compound->incubate1 add_radioligand Add [³H]Neurotransmitter incubate1->add_radioligand incubate2 Incubate for 10 minutes add_radioligand->incubate2 terminate Terminate uptake and wash incubate2->terminate lyse Lyse cells terminate->lyse add_scintillant Add scintillation fluid lyse->add_scintillant read Read on scintillation counter add_scintillant->read analysis Calculate IC₅₀ values read->analysis

Caption: Workflow for the Monoamine Transporter Uptake Inhibition Assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_mtt MTT Assay cluster_cv Crystal Violet Assay seed Seed cancer cells in 96-well plates incubate_adhere Incubate for 24 hours seed->incubate_adhere add_compound Add compound to cells incubate_adhere->add_compound prepare_compound Prepare serial dilutions of This compound prepare_compound->add_compound incubate_treat Incubate for 48-72 hours add_compound->incubate_treat add_mtt Add MTT reagent incubate_treat->add_mtt Option 1 fix_cells Fix cells with methanol incubate_treat->fix_cells Option 2 incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize_mtt Add solubilization solution incubate_mtt->solubilize_mtt read_mtt Read absorbance at 570 nm solubilize_mtt->read_mtt analysis Calculate IC₅₀ values read_mtt->analysis stain_cells Stain with Crystal Violet fix_cells->stain_cells wash_cells Wash to remove excess stain stain_cells->wash_cells solubilize_cv Add solubilization solution wash_cells->solubilize_cv read_cv Read absorbance at 590 nm solubilize_cv->read_cv read_cv->analysis

References

Application Notes and Protocols for the Scale-up Synthesis of (3-Phenyl-2-propen-1-YL)propylamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of (3-Phenyl-2-propen-1-YL)propylamine, a promising scaffold for drug discovery. The protocol details a robust and scalable reductive amination procedure, optimized for producing high-purity material suitable for preclinical evaluation. These application notes also explore potential therapeutic applications based on the known biological activities of structurally related cinnamyl and propylamine derivatives, providing a rationale for its preclinical development.

Introduction

This compound, also known as N-propyl-cinnamylamine, belongs to the class of allylic amines incorporating a cinnamyl moiety. The cinnamic aldehyde and cinnamyl functional groups are present in a variety of natural products and have been associated with a wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. Similarly, the propylamine scaffold is a common feature in many pharmacologically active compounds. The combination of these two pharmacophores in this compound makes it an attractive candidate for preclinical investigation in areas such as oncology, neurodegenerative diseases, and inflammatory disorders. This document provides a detailed methodology for the synthesis of this compound on a scale sufficient for initial preclinical studies.

Synthesis of this compound

The selected synthetic strategy for the scale-up production of this compound is a one-pot reductive amination of cinnamaldehyde with propylamine. This method is advantageous due to its operational simplicity, high atom economy, and the use of readily available and cost-effective starting materials. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Chemical Reaction Scheme

Reductive Amination Cinnamaldehyde Cinnamaldehyde Imine Iminium Intermediate Cinnamaldehyde->Imine + Propylamine Propylamine Propylamine->Imine Product This compound Imine->Product + ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Reductive amination of cinnamaldehyde with propylamine.

Experimental Protocol: Scale-up Synthesis

This protocol is designed for a target scale of approximately 10-20 grams of the final product.

Materials:

  • Cinnamaldehyde (≥98%)

  • Propylamine (≥99%)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, ≥97%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Hydrochloric acid (HCl, 1 M solution)

  • Sodium hydroxide (NaOH, 1 M solution)

  • Ethyl acetate (EtOAc, for chromatography)

  • Hexanes (for chromatography)

  • Silica gel (for column chromatography)

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Nitrogen inlet

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add cinnamaldehyde (26.4 g, 0.2 mol) and anhydrous dichloromethane (500 mL).

  • Amine Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add propylamine (13.0 g, 0.22 mol, 1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Imine Formation: Stir the reaction mixture at 0-5 °C for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: In a separate beaker, carefully add sodium triacetoxyborohydride (63.6 g, 0.3 mol, 1.5 equivalents) to anhydrous dichloromethane (300 mL). Add this suspension to the reaction mixture in portions over 1 hour, ensuring the temperature remains below 15 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (500 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl (2 x 200 mL) to remove excess propylamine. Then, wash with a saturated aqueous solution of sodium bicarbonate (200 mL) and brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to afford pure this compound.

  • Final Product Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation
ParameterValue
Starting Materials
Cinnamaldehyde26.4 g (0.2 mol)
Propylamine13.0 g (0.22 mol)
Sodium triacetoxyborohydride63.6 g (0.3 mol)
Reaction Conditions
SolventAnhydrous Dichloromethane (800 mL)
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Results
Expected Yield25-30 g (72-86%)
Purity (Post-Chromatography)>98% (by HPLC)
AppearancePale yellow oil

Analytical Methods for Quality Control

For preclinical studies, rigorous quality control is essential to ensure the identity, purity, and stability of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Purpose: To determine the purity of the final compound and to monitor reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Detection: Mass spectrometry (electron ionization).

  • Purpose: To confirm the molecular weight and fragmentation pattern of the compound, providing structural confirmation.

Preclinical Development Workflow

The synthesized this compound is now ready for preclinical evaluation. A typical workflow for its initial assessment is outlined below.

Preclinical Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Decision Point A Primary Screening (e.g., Cytotoxicity Assays) B Target Identification (e.g., Kinase Profiling) A->B C Mechanism of Action Studies B->C D Pharmacokinetic Studies (ADME) C->D E Efficacy Studies (Disease Models) D->E F Preliminary Toxicology E->F G Go/No-Go for Lead Optimization F->G

Caption: A logical workflow for the preclinical evaluation of a new chemical entity.

Potential Therapeutic Applications and Signaling Pathways

While the specific biological activity of this compound is yet to be fully elucidated, its structural components suggest potential interactions with key signaling pathways implicated in various diseases.

Anti-inflammatory and Antioxidant Pathways

Cinnamaldehyde and its derivatives have been reported to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades. They can also activate the Nrf2 antioxidant response element, leading to the expression of cytoprotective genes.

Anti_Inflammatory_Pathway cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Response Stimuli LPS, Cytokines IKK IKK Complex Stimuli->IKK NFkB NF-κB IKK->NFkB Activates Inflammation Inflammatory Gene Expression NFkB->Inflammation Promotes Nrf2 Nrf2 Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant Promotes Keap1 Keap1 Keap1->Nrf2 Inhibits Compound This compound Compound->IKK Inhibits (?) Compound->Keap1 Inhibits (?)

Caption: Potential modulation of inflammatory and antioxidant signaling pathways.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of this compound, yielding high-purity material suitable for preclinical research. The outlined analytical methods and preclinical workflow offer a clear path for the systematic evaluation of this compound. Based on the known pharmacology of its constituent moieties, this compound represents a valuable chemical entity for investigation in various therapeutic areas. Further studies are warranted to fully characterize its biological activity and therapeutic potential.

Application Notes and Protocols: Formulation of (3-Phenyl-2-propen-1-YL)propylamine for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyl-2-propen-1-YL)propylamine, also known as N-propyl-3-phenylprop-2-en-1-amine, is a small molecule belonging to the allylamine class[1]. While specific therapeutic applications of this compound are not yet extensively documented, its structural similarity to other biologically active amines suggests potential utility in various therapeutic areas. Amines are crucial in pharmaceuticals, often enhancing solubility and bioavailability[2]. This document provides detailed protocols for the formulation of this compound into two distinct drug delivery systems: liposomes and polymeric nanoparticles. These formulations aim to improve the therapeutic efficacy, control the release, and potentially reduce the side effects of the active pharmaceutical ingredient (API).

Introduction to this compound

This compound is a derivative of cinnamylamine[1]. Its chemical structure, featuring a phenyl group, a propenyl chain, and a propylamine moiety, suggests it may interact with biological membranes and various molecular targets. The presence of the amine group makes it a candidate for encapsulation within delivery systems that can protect the molecule and facilitate its transport to target sites[3]. The allylamine structural motif is found in several antifungal agents, suggesting a potential application in this area[4][5]. Furthermore, related phenylpropylamines have been investigated as monoamine releasing agents, indicating possible neurological applications[6].

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC12H17N[7]
Molecular Weight175.27 g/mol [1]
IUPAC NameN-propyl-3-phenylprop-2-en-1-amine[1]

Formulation Strategies for Amine-Containing Small Molecules

The formulation of amine-containing drugs like this compound can be approached using various advanced drug delivery systems. Liposomes and polymeric nanoparticles are particularly well-suited for this class of compounds[8][9].

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs[10][11]. For weakly basic amines, a remote loading technique using a pH gradient can be employed to achieve high encapsulation efficiency[8].

  • Polymeric Nanoparticles: These are solid colloidal particles that can entrap or encapsulate a drug[5]. They offer advantages such as controlled release, protection of the drug from degradation, and the potential for surface modification for targeted delivery[12].

Below are detailed protocols for the formulation and characterization of this compound using these two approaches.

Experimental Protocols

Liposomal Formulation via Remote Loading

This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method followed by remote loading driven by a pH gradient.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Citric acid buffer (250 mM, pH 4.0)

  • HEPES buffered saline (HBS; 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Sephadex G-50 column

Protocol:

  • Lipid Film Hydration:

    • Dissolve DSPC and cholesterol (e.g., in a 55:45 molar ratio) in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (for DSPC, >55°C) to form a thin lipid film.

    • Dry the film further under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the citric acid buffer (pH 4.0) by gentle rotation at 60-65°C for 1 hour to form multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • Subject the MLV suspension to five freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.

    • Extrude the suspension through a series of polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) using a high-pressure extruder at 60-65°C. This will produce unilamellar vesicles (LUVs) of a defined size.

  • Creation of pH Gradient:

    • Remove the external acidic buffer by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with HBS (pH 7.4). This creates an internal acidic environment and an external neutral pH.

  • Remote Loading of this compound:

    • Prepare a stock solution of this compound in HBS.

    • Add the drug solution to the liposome suspension at a predetermined drug-to-lipid ratio (e.g., 1:10 w/w).

    • Incubate the mixture at 60°C for 30 minutes with gentle stirring. The uncharged amine will cross the lipid bilayer and become protonated and trapped in the acidic core.

  • Purification:

    • Remove unencapsulated drug by passing the formulation through a new Sephadex G-50 column equilibrated with HBS.

    • Collect the liposomal fraction and store at 4°C.

Workflow for Liposomal Formulation:

Liposome_Formulation A Lipid Dissolution (DSPC, Cholesterol) B Rotary Evaporation (Thin Film Formation) A->B C Hydration (Citric Acid Buffer, pH 4.0) B->C D Extrusion (100 nm filter) C->D E Buffer Exchange (Sephadex G-50, HBS pH 7.4) D->E F Drug Incubation (this compound) E->F G Purification (Removal of free drug) F->G H Final Liposomal Formulation G->H

Caption: Liposome preparation and remote loading workflow.

Polymeric Nanoparticle Formulation

This protocol details the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • PLGA (50:50, inherent viscosity ~0.4 dL/g)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized water

Protocol:

  • Organic Phase Preparation:

    • Dissolve PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in DCM (2 mL).

  • Aqueous Phase Preparation:

    • Prepare a 2% w/v PVA solution in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase (e.g., 4 mL) and immediately emulsify using a probe sonicator on ice for 2 minutes at 70% amplitude.

  • Solvent Evaporation:

    • Transfer the resulting o/w emulsion to a larger volume of 0.5% w/v PVA solution (e.g., 20 mL) and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

    • Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.

    • Store the lyophilized nanoparticles at -20°C.

Workflow for Nanoparticle Formulation:

Nanoparticle_Formulation A Organic Phase (PLGA + Drug in DCM) C Emulsification (Probe Sonication) A->C B Aqueous Phase (PVA Solution) B->C D Solvent Evaporation (Magnetic Stirring) C->D E Centrifugation & Washing D->E F Lyophilization (with Cryoprotectant) E->F G Dry Nanoparticle Powder F->G

Caption: Polymeric nanoparticle formulation workflow.

Characterization of Formulations

Thorough characterization is essential to ensure the quality and performance of the drug delivery system.

ParameterMethodLiposomesPolymeric Nanoparticles
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determine the mean hydrodynamic diameter and size distribution.Determine the mean hydrodynamic diameter and size distribution.
Zeta Potential Laser Doppler VelocimetryMeasure the surface charge to predict stability.Measure the surface charge to predict stability.
Morphology Transmission Electron Microscopy (TEM) or Cryo-TEMVisualize the spherical structure and lamellarity.Visualize the spherical shape and surface smoothness.
Encapsulation Efficiency (%EE) UV-Vis Spectroscopy or HPLC%EE = [(Total Drug - Free Drug) / Total Drug] x 100. Free drug is separated by ultracentrifugation or size exclusion chromatography.%EE = [(Total Drug - Free Drug) / Total Drug] x 100. Free drug is measured in the supernatant after centrifugation.
Drug Loading (%DL) UV-Vis Spectroscopy or HPLC%DL = (Weight of Drug in Particles / Total Weight of Particles) x 100.%DL = (Weight of Drug in Particles / Total Weight of Particles) x 100.
In Vitro Drug Release Dialysis MethodThe formulation is placed in a dialysis bag against a release medium (e.g., PBS pH 7.4). Samples are taken from the medium at time intervals and analyzed for drug content.The formulation is suspended in a release medium. At time intervals, samples are centrifuged, and the supernatant is analyzed for drug content.

Hypothetical Signaling Pathway and In Vitro Evaluation

Assuming this compound has antifungal activity similar to other allylamines, a potential mechanism of action is the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.

Hypothetical Antifungal Signaling Pathway:

Antifungal_Pathway Drug This compound Formulation Cell Fungal Cell Drug->Cell Uptake SE Squalene Epoxidase Drug->SE Inhibition Cell->SE Death Fungal Cell Death Cell->Death Lanosterol Lanosterol SE->Lanosterol Blocked Squalene Squalene Squalene->Cell Accumulation (Toxic) Squalene->SE Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Depletion Membrane->Death

Caption: Inhibition of ergosterol biosynthesis.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol is to assess the efficacy of the formulated this compound against a fungal strain like Candida albicans.

Materials:

  • Candida albicans (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • This compound formulations (liposomes, nanoparticles)

  • Free this compound solution

  • Blank (drug-free) formulations

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Inoculum Preparation:

    • Culture C. albicans on SDA plates.

    • Prepare a cell suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in SDB to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL.

  • Microdilution Assay:

    • Serially dilute the free drug, drug-loaded formulations, and blank formulations in SDB in a 96-well plate.

    • Add the prepared fungal inoculum to each well.

    • Include wells with only inoculum (growth control) and wells with only medium (sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control, determined by visual inspection or by reading the absorbance at 600 nm.

Expected Data Presentation:

FormulationMIC (µg/mL)
Free this compound
Liposomal Formulation
Polymeric Nanoparticle Formulation
Blank LiposomesNo Inhibition
Blank NanoparticlesNo Inhibition

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the formulation of this compound into liposomal and polymeric nanoparticle-based drug delivery systems. These advanced formulations hold the potential to enhance the therapeutic index of this novel compound by improving its stability, controlling its release, and potentially enabling targeted delivery. The provided characterization methods and in vitro evaluation protocols will allow researchers to systematically develop and assess the efficacy of these formulations for preclinical studies. Further investigations are warranted to explore the full therapeutic potential of formulated this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Phenyl-2-propen-1-YL)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of (3-Phenyl-2-propen-1-YL)propylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and controlled method is the reductive amination of cinnamaldehyde with propylamine.[1][2] This reaction typically proceeds in a one-pot synthesis where an intermediate imine is formed in situ and then immediately reduced to the target secondary amine.[2] This approach is generally favored over direct alkylation of cinnamylamine, as it significantly reduces the risk of overalkylation.[3]

Q2: I am experiencing very low yields. What are the most likely causes?

A2: Low yields in this synthesis are often traced back to several key factors:

  • Suboptimal pH: The initial formation of the imine intermediate is highly pH-dependent.[3]

  • Incorrect Choice of Reducing Agent: Using a reducing agent that is too strong or not selective can lead to the formation of undesired byproducts, primarily cinnamyl alcohol.[3]

  • Reaction Equilibrium: The formation of the imine is a reversible reaction that produces water.[2] If water is not effectively removed or accounted for, the equilibrium may not favor the imine intermediate, thus reducing the final product yield.

  • Reagent Quality: Degradation of the aldehyde (oxidation) or the reducing agent (hydrolysis) can significantly impact the reaction's success.

Q3: Which reducing agent is best suited for this synthesis?

A3: The choice of reducing agent is critical for maximizing yield and purity. While sodium borohydride (NaBH₄) can be used, it is less selective and may reduce the starting cinnamaldehyde.[3] Milder, more selective agents are highly recommended:

  • Sodium cyanoborohydride (NaBH₃CN): This is a classic choice for reductive aminations because it is selective for the protonated imine (iminium ion) over the starting aldehyde at a mildly acidic pH (4-5).[3][4]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is an excellent, non-toxic alternative to NaBH₃CN.[3][5] It is also a mild and selective reducing agent that does not readily reduce aldehydes and ketones, making it ideal for one-pot reductive aminations.[5]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a quick and simple method to qualitatively observe the consumption of the starting cinnamaldehyde and the formation of the product. For more quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) with a UV detector (set around 254 nm to detect the phenyl group) is a robust method.[1]

Troubleshooting Guide

Problem 1: Low or no product formation, with starting materials largely unreacted.

  • Possible Cause A: Inefficient Imine Formation. The equilibrium between the aldehyde/amine and the imine may not be favorable.[2]

    • Solution: Ensure the reaction is run under mildly acidic conditions (pH 4-5) to catalyze imine formation without deactivating the amine nucleophile.[3] The addition of a dehydrating agent, such as molecular sieves, can also be used to drive the equilibrium toward the imine.

  • Possible Cause B: Inactive Reducing Agent. The hydride reagent may have degraded due to improper storage or exposure to moisture.

    • Solution: Use a fresh bottle of the reducing agent. If using sodium borohydride in a stepwise procedure, ensure it is added under anhydrous conditions if the solvent requires it.

Problem 2: The major byproduct is cinnamyl alcohol.

  • Possible Cause: Premature reduction of cinnamaldehyde. The reducing agent is reacting with the starting aldehyde before the imine has a chance to form and be reduced. This is common with less selective agents like sodium borohydride.[6]

    • Solution 1: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3][5] These reagents are less reactive towards aldehydes and ketones at the pH required for imine formation.[3]

    • Solution 2: Employ a two-step procedure. First, mix the cinnamaldehyde and propylamine in a suitable solvent (like methanol) and allow the imine to form. Monitor via TLC. Once imine formation is complete, add the reducing agent (e.g., NaBH₄) portion-wise at a reduced temperature (e.g., 0 °C) to control reactivity.[6]

Problem 3: The final product is impure and difficult to purify.

  • Possible Cause: Multiple side reactions or unreacted starting materials.

    • Solution 1 (Purification): The basic nature of the propylamine group allows for straightforward purification via acid-base extraction. Dissolve the crude product in a nonpolar organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine re-extracted into an organic solvent.

    • Solution 2 (Analysis): For rigorous purity assessment and purification of small quantities, reversed-phase HPLC is highly effective.[1] A C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) and UV detection is a good starting point.[1]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaKey CharacteristicsCommon Byproducts
Sodium BorohydrideNaBH₄Inexpensive and powerful, but lacks selectivity. Can reduce the starting aldehyde.[6]Cinnamyl Alcohol
Sodium CyanoborohydrideNaBH₃CNHighly selective for imines/iminium ions at acidic pH.[3][7] Highly toxic (cyanide waste).Minimal if pH is controlled
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and highly selective. Non-toxic alternative to NaBH₃CN. Effective in a one-pot reaction.[3][5]Minimal
Catalytic HydrogenationH₂ / Catalyst (Pd, Pt, Ni)"Green" chemistry approach. Can sometimes reduce the alkene double bond in the cinnamyl group.[2]3-Phenylpropyl-propylamine

Experimental Protocols

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride

This protocol is recommended for its high selectivity, mild conditions, and operational simplicity.

Materials:

  • Cinnamaldehyde

  • Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, to adjust pH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add cinnamaldehyde (1.0 eq) and dichloromethane (DCM).

  • Add propylamine (1.1 eq) to the solution and stir at room temperature for 20-30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq). The reaction is often slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel or via the acid-base extraction method described in the troubleshooting guide.

Visualizations

Synthetic Pathway

Synthesis_Pathway Reactants Cinnamaldehyde + Propylamine Intermediate N-propylcinnamylidene imine (in situ) Reactants->Intermediate + H₂O Product This compound Intermediate->Product Reagent Reducing Agent (e.g., NaBH(OAc)₃) Reagent->Intermediate

Caption: Reductive amination pathway for synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckByproduct Major Byproduct is Cinnamyl Alcohol? Start->CheckByproduct CheckReactants Starting Materials Unreacted? CheckByproduct->CheckReactants  No Sol_SelectiveReductant Use Selective Reductant (NaBH(OAc)₃) CheckByproduct->Sol_SelectiveReductant  Yes Sol_TwoStep Use Two-Step Procedure CheckByproduct->Sol_TwoStep Sol_CheckpH Optimize pH (4-5) Add Dehydrating Agent CheckReactants->Sol_CheckpH  Yes Sol_FreshReagents Use Fresh Reagents CheckReactants->Sol_FreshReagents Purify Proceed to Purification (Acid-Base Extraction) CheckReactants->Purify  No Parameter_Relationships Reaction Synthesis Outcome pH Reaction pH Yield Yield pH->Yield Purity Purity pH->Purity Byproducts Byproduct Formation pH->Byproducts Reductant Reducing Agent Choice Reductant->Yield Reductant->Purity Reductant->Byproducts Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity Temperature Temperature Temperature->Byproducts Rate Reaction Rate Temperature->Rate Yield->Reaction Purity->Reaction Byproducts->Reaction Rate->Reaction

References

Technical Support Center: Purification of Crude (3-Phenyl-2-propen-1-YL)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of crude (3-Phenyl-2-propen-1-YL)propylamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Purity After Initial Purification Attempt

Symptoms:

  • Broad melting point range of the isolated product.

  • Presence of multiple spots on a Thin Layer Chromatography (TLC) plate.

  • Unexpected signals in Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction to completion using TLC or GC. If starting materials (cinnamaldehyde, propylamine) are still present, consider extending the reaction time or adding more of the limiting reagent.
Presence of Stable Imine Intermediate The intermediate N-propylcinnamylidene imine may not have been fully reduced. Ensure the reducing agent (e.g., sodium borohydride) is active and used in sufficient molar excess. The reduction step can be monitored by the disappearance of the imine peak in spectroscopic analysis.
Formation of Side Products A common side product is cinnamyl alcohol, formed from the reduction of cinnamaldehyde. Optimize the reaction conditions to favor imine formation before adding the reducing agent.
Inappropriate Purification Technique The chosen purification method may not be suitable for the specific impurities present. Consider an alternative technique (e.g., if column chromatography fails, try recrystallization of the hydrochloride salt).
Problem 2: Difficulty with Column Chromatography

Symptoms:

  • Streaking or tailing of the product on the TLC plate and column.

  • Poor separation of the product from impurities.

  • Low recovery of the product from the column.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Interaction of the Amine with Silica Gel The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing tailing.[1] To mitigate this, add a small amount of a competing amine, such as triethylamine (0.5-1%), to the mobile phase.[1]
Use of an Inappropriate Stationary Phase Standard silica gel may not be optimal. Consider using an amine-functionalized silica gel column, which is designed to minimize interactions with basic compounds and improve peak shape.[1]
Incorrect Mobile Phase Polarity The polarity of the eluent may be too high or too low. Perform a systematic TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal mobile phase for separation.
Problem 3: Challenges with Recrystallization

Symptoms:

  • The product "oils out" instead of forming crystals.

  • The product does not dissolve in the hot solvent.

  • The product does not crystallize upon cooling.

  • Low yield of recovered crystals.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Product is an Oil at Room Temperature The freebase of this compound may be an oil. Convert the amine to its hydrochloride salt by treating it with a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol) to obtain a solid that is more amenable to recrystallization.[2][3]
Inappropriate Recrystallization Solvent The ideal solvent should dissolve the compound when hot but not when cold.[4] For amine hydrochlorides, alcohols like ethanol or isopropanol, or mixtures such as ethanol/diethyl ether, are often effective.[2] Conduct small-scale solubility tests to find a suitable solvent or solvent system.[1]
Solution is Too Concentrated or Too Dilute If the solution is too concentrated, the product may precipitate too quickly, trapping impurities. If it is too dilute, the yield will be low. Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or precipitation.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
Supersaturation If crystals do not form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound synthesized via reductive amination?

A1: The most common impurities include:

  • Unreacted Starting Materials: Cinnamaldehyde and propylamine.

  • Intermediate: N-propylcinnamylidene imine.

  • Side-products: Cinnamyl alcohol, formed by the direct reduction of cinnamaldehyde.

  • Over-alkylation products: Although less common in reductive amination compared to direct alkylation, some tertiary amine may be formed.[6]

Q2: How can I convert the crude amine to its hydrochloride salt for recrystallization?

A2: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or isopropanol. Then, slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or concentrated HCl) dropwise while stirring until the solution becomes acidic. The hydrochloride salt will precipitate out of the solution and can be collected by filtration.[2][3]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The following techniques are highly recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both quantifying the purity of the volatile amine and identifying any impurities based on their mass spectra.[7]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C8 or C18 column is a common method for analyzing the purity of this type of compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify the main product and any impurities present.

  • Thin Layer Chromatography (TLC): A quick and effective way to qualitatively assess the number of components in a sample and to monitor the progress of a purification process.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Free Base)

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

  • Preparation of the Column:

    • Choose a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane or hexane/ethyl acetate with 1% triethylamine).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. A typical gradient might be from 100% hexane to a mixture of hexane and ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization (Hydrochloride Salt)
  • Formation of the Hydrochloride Salt:

    • Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

    • Slowly add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the mixture is acidic (test with pH paper).

    • Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization:

    • Place the crude hydrochloride salt in an Erlenmeyer flask.

    • Add a suitable recrystallization solvent (e.g., isopropanol, ethanol, or an ethanol/diethyl ether mixture) in small portions while heating the flask gently (e.g., in a water bath) until the solid just dissolves.[2]

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (this compound) choice Choose Purification Method start->choice chromatography Column Chromatography choice->chromatography Liquid/Oil Product recrystallization Recrystallization choice->recrystallization Solid Product or Convertible to Salt analysis Purity Analysis (GC-MS, HPLC, NMR) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product troubleshooting_logic cluster_chrom Column Chromatography Issues cluster_recrys Recrystallization Issues start Crude Product Impure? tailing Peak Tailing/Streaking? start->tailing Yes oiling_out Product Oiling Out? start->oiling_out Yes pure Pure Product start->pure No add_amine Add Triethylamine to Eluent tailing->add_amine Yes amine_silica Use Amine-Functionalized Silica tailing->amine_silica Consider add_amine->pure amine_silica->pure form_salt Convert to Hydrochloride Salt oiling_out->form_salt Yes slow_cool Cool Slowly form_salt->slow_cool slow_cool->pure

References

Technical Support Center: Synthesis of (3-Phenyl-2-propen-1-YL)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Phenyl-2-propen-1-YL)propylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and efficient method is a one-pot reductive amination of cinnamaldehyde with propylamine. This approach involves the in-situ formation of an N-propylcinnamylidene imine intermediate, which is then reduced to the target secondary amine.[1] This method is favored for its high selectivity and the ability to perform the reaction in a single step.

Q2: What are the primary starting materials for this synthesis?

The primary starting materials are cinnamaldehyde and propylamine.

Q3: Which reducing agents are suitable for this reaction?

Several reducing agents can be used, with sodium borohydride (NaBH₄) being a common and cost-effective choice. For greater selectivity and to minimize the premature reduction of cinnamaldehyde, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred.[1][2]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials (cinnamaldehyde) and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for analyzing the reaction mixture, allowing for the identification and quantification of the product and any byproducts.

Q5: What are the expected isomers of the final product?

The carbon-carbon double bond in the propenyl chain allows for geometric isomerism, resulting in (E)- and (Z)-isomers. The (E)-isomer, where the phenyl group and the aminomethyl group are on opposite sides of the double bond, is generally the more stable and more common isomer formed.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Imine Formation: Insufficient reaction time or suboptimal pH for imine formation. The equilibrium may favor the starting materials.1a. Increase the reaction time for the initial condensation of cinnamaldehyde and propylamine before adding the reducing agent.1b. Ensure the reaction is conducted under neutral or slightly acidic conditions (pH ~6-7) to facilitate imine formation.[2]
2. Degradation of Reducing Agent: Sodium borohydride can react with protic solvents (like methanol or ethanol) or any water present in the reaction mixture.2a. Use an anhydrous solvent and ensure all glassware is thoroughly dried before use.2b. Add the sodium borohydride portion-wise to the reaction mixture to maintain its efficacy.
3. Ineffective Reducing Agent: The chosen reducing agent may not be potent enough under the reaction conditions.3a. Consider switching to a more reactive reducing agent if using a very mild one, but be mindful of selectivity.3b. If using NaBH₄, ensure the imine has fully formed before its addition to avoid reduction of the starting aldehyde.
Presence of Cinnamyl Alcohol as a Major Byproduct 1. Premature Reduction of Cinnamaldehyde: The reducing agent was added before the complete formation of the imine. This is more common with stronger reducing agents like NaBH₄.1a. Allow sufficient time for the reaction between cinnamaldehyde and propylamine to form the imine before introducing the reducing agent.1b. Use a milder and more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduce the iminium ion over the aldehyde.[2]
Presence of a Higher Molecular Weight Impurity (Likely a Tertiary Amine) 1. Over-alkylation of the Product: The desired secondary amine product, this compound, can react with another molecule of cinnamaldehyde to form a tertiary amine.1a. Use a slight excess of propylamine relative to cinnamaldehyde to favor the formation of the secondary amine.1b. Control the reaction temperature; lower temperatures can help to minimize this side reaction.
Formation of an Oily, Intractable Mixture (Polymerization) 1. Polymerization of Cinnamaldehyde: α,β-Unsaturated aldehydes can be prone to polymerization, especially in the presence of acid or base catalysts or at elevated temperatures.1a. Maintain a neutral or slightly acidic pH.1b. Avoid excessive heating of the reaction mixture.1c. Ensure the purity of the starting cinnamaldehyde, as impurities can sometimes initiate polymerization.
Presence of 3-Phenylpropan-1-amine as a Byproduct 1. Reduction of the Carbon-Carbon Double Bond (1,4-Conjugate Addition): While less common with borohydride reagents in this specific reaction, some reducing agents or reaction conditions can lead to the reduction of the double bond in addition to the imine.1a. Use a selective reducing agent that favors 1,2-reduction of the imine. NaBH₄ generally provides good selectivity for 1,2-reduction in this context.1b. Avoid harsh reducing agents or conditions known to reduce conjugated double bonds.

Experimental Protocols & Data

Illustrative One-Pot Reductive Amination Protocol

This protocol is a generalized procedure based on common practices for reductive amination. Researchers should optimize the conditions for their specific laboratory setup and scale.

Materials:

  • Cinnamaldehyde

  • Propylamine

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add cinnamaldehyde (1.0 eq) dissolved in anhydrous methanol.

  • Add propylamine (1.1 eq) to the solution at room temperature and stir for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

Table 1: Influence of Reducing Agent on Selectivity
Reducing AgentTypical SolventKey AdvantagesPotential Issues
Sodium Borohydride (NaBH₄) Methanol, EthanolCost-effective, readily available.Can reduce the starting aldehyde if added prematurely.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolHighly selective for the iminium ion over the aldehyde.Toxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, TetrahydrofuranMild and selective, does not require acidic conditions.Moisture sensitive.
H₂/Pd/C Ethanol, Ethyl Acetate"Green" reducing agent.Can potentially reduce the C=C double bond.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Mix Cinnamaldehyde and Propylamine in Methanol start->reactants imine Imine Formation (1-2h at RT) reactants->imine cool Cool to 0°C imine->cool reduction Add NaBH4 (portion-wise) cool->reduction react React for 3-4h at RT reduction->react quench Quench with Water react->quench concentrate1 Remove Methanol quench->concentrate1 extract Extract with DCM concentrate1->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate2 Concentrate dry->concentrate2 purify Column Chromatography concentrate2->purify product Pure Product purify->product Troubleshooting_Tree cluster_analysis Analysis of Reaction Mixture (TLC/GC-MS) cluster_solutions Potential Solutions issue Low Yield or Byproduct Formation unreacted_sm Unreacted Starting Material? issue->unreacted_sm cinnamyl_alcohol Cinnamyl Alcohol Present? issue->cinnamyl_alcohol higher_mw Higher MW Impurity Present? issue->higher_mw sol_imine Increase imine formation time unreacted_sm->sol_imine Yes sol_reductant_timing Delay reductant addition cinnamyl_alcohol->sol_reductant_timing Yes sol_mild_reductant Use milder reductant (e.g., NaBH3CN) cinnamyl_alcohol->sol_mild_reductant Yes sol_excess_amine Use slight excess of propylamine higher_mw->sol_excess_amine Yes sol_temp Lower reaction temperature higher_mw->sol_temp Yes

References

Optimization of reaction conditions for N-alkylation of cinnamylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of cinnamylamine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their reaction conditions and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-alkylation of cinnamylamine in a question-and-answer format.

Issue 1: Low or No Conversion of Cinnamylamine

  • Question: I am observing very low or no conversion of my cinnamylamine starting material. What are the potential causes and how can I improve the yield?

  • Answer: Low conversion in the N-alkylation of cinnamylamine can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Insufficiently Strong Base: The basicity of the chosen base is crucial for deprotonating the amine and activating it as a nucleophile. If you are using a weak base like potassium carbonate (K₂CO₃), it may not be sufficient, especially if the alkylating agent is not highly reactive.[1] Consider switching to a stronger base such as sodium hydride (NaH), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[1][2]

    • Poor Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction rates. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred for S_N2 reactions as they can solvate the cation of the base while leaving the anion more reactive.[3] If solubility of your base or starting material is an issue in your current solvent, consider changing to one of these alternatives.[1]

    • Low Reaction Temperature: The rate of N-alkylation is temperature-dependent. If the reaction is sluggish at room temperature, gradually increasing the temperature may enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[4]

    • Inactive Alkylating Agent: Ensure the alkylating agent (e.g., alkyl halide) is fresh and has not degraded. The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using a less reactive alkyl chloride, switching to a bromide or iodide equivalent could significantly improve the conversion. The addition of a catalytic amount of potassium iodide (KI) can also facilitate the reaction with alkyl chlorides or bromides through the Finkelstein reaction.[1]

    • Catalyst Deactivation (if applicable): If you are employing a catalytic method (e.g., borrowing hydrogen), ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.

Issue 2: Formation of Multiple Products (Over-alkylation)

  • Question: My reaction is producing a mixture of mono- and di-alkylated cinnamylamine, making purification difficult. How can I improve the selectivity for the mono-alkylated product?

  • Answer: Over-alkylation is a common problem in the N-alkylation of primary amines because the mono-alkylated product is often more nucleophilic than the starting amine.[5] Here are strategies to favor mono-alkylation:

    • Use a Stoichiometric Amount of Alkylating Agent: Carefully control the stoichiometry and use only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. Adding the alkylating agent slowly over a period of time can also help maintain a low concentration and favor mono-alkylation.

    • Employ a Bulky Alkylating Agent: If your synthesis allows, using a sterically hindered alkylating agent can disfavor the second alkylation step due to steric hindrance around the newly formed secondary amine.

    • Utilize a Large Excess of Cinnamylamine: By using a significant excess of cinnamylamine relative to the alkylating agent, the probability of the alkylating agent reacting with the starting primary amine is statistically favored over reacting with the mono-alkylated product. The unreacted cinnamylamine can then be removed during workup.

    • Consider Reductive Amination: As an alternative to direct alkylation, reductive amination of an aldehyde with cinnamylamine is an excellent method for achieving selective mono-alkylation.[5] This two-step, one-pot process involves the formation of an imine followed by its reduction.

Issue 3: Side Reactions and Impurity Formation

  • Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

  • Answer: Besides over-alkylation, other side reactions can occur during the N-alkylation of cinnamylamine:

    • Elimination Reaction: If you are using a secondary or tertiary alkyl halide, an elimination reaction (E2) can compete with the desired substitution reaction (S_N2), especially with strong, sterically hindered bases. To minimize this, use a less hindered base and a lower reaction temperature if possible.

    • Solvent Decomposition: At high temperatures, some solvents like DMF can decompose to produce dimethylamine, which can then act as a nucleophile and lead to impurities.[6] If high temperatures are required, consider using a more stable solvent like DMSO or sulfolane.

    • O-Alkylation vs. N-Alkylation: While less common for amines, if your cinnamylamine derivative has other nucleophilic sites (e.g., a hydroxyl group), competitive O-alkylation might occur. Careful selection of the base and reaction conditions can often provide selectivity for N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for the N-alkylation of cinnamylamine?

A1: Polar aprotic solvents such as acetonitrile (ACN) , N,N-dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) are generally the most effective solvents for the N-alkylation of amines.[3] They effectively dissolve the amine and the alkylating agent, and they promote S_N2 reactions. The choice among these will depend on the specific reactants and the required reaction temperature. For instance, DMSO is suitable for higher temperatures due to its high boiling point and stability.[3]

Q2: Which base should I choose for my reaction?

A2: The choice of base depends on the reactivity of your alkylating agent and the acidity of the amine proton.

  • For highly reactive alkylating agents (e.g., benzyl bromide, allyl iodide), a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient.[1]

  • For less reactive alkylating agents (e.g., alkyl chlorides), a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to achieve a reasonable reaction rate.[2]

Q3: Can I perform the N-alkylation of cinnamylamine without a catalyst?

A3: Yes, direct N-alkylation of cinnamylamine with an alkyl halide is typically performed without a catalyst. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the amine acts as the nucleophile. However, for less reactive alkylating agents like alcohols, catalytic methods such as "borrowing hydrogen" catalysis, which often employ transition metal catalysts (e.g., based on Ru, Ir, or Pd), are required.[7][8]

Q4: My product is difficult to purify by column chromatography. Are there any tips?

A4: Amines can be challenging to purify by column chromatography on silica gel due to their basicity, which can lead to tailing. Here are some suggestions:

  • Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a different stationary phase , such as alumina (basic or neutral), which is often more suitable for the purification of basic compounds.

  • Consider converting the amine to a salt (e.g., hydrochloride) before chromatography if the salt has better chromatographic properties, and then neutralizing it after collection.

Data Presentation

Table 1: Effect of Base on the N-alkylation of an Amine with Iodoethane

EntryBase (equiv.)SolventTime (h)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Product (%)
1NaH (2.0)THF4820Detected
2NaH (3.0)THF4852.3Readily separated

This table is adapted from a study on a different amine but illustrates the trend of increasing mono-alkylation with a higher equivalence of a strong base like NaH.[9]

Table 2: Optimization of Reductive Amination Conditions

EntryBuffer pHTemperature (°C)Conversion (%)N-terminal Selectivity
13.3 (Acetic Acid)Room Temp49>99:1
26.1 (Citric Acid)Room Temp78>99:1

This table highlights the significant impact of pH on the efficiency of reductive amination, a selective method for mono-N-alkylation.[10]

Experimental Protocols

General Protocol for N-alkylation of Cinnamylamine with an Alkyl Halide

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cinnamylamine (1.0 equiv.) and the chosen solvent (e.g., acetonitrile, 0.1 M).

  • Addition of Base: Add the selected base (e.g., K₂CO₃, 1.5 equiv.).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine) to afford the desired N-alkylated cinnamylamine.

Protocol for Reductive Amination of an Aldehyde with Cinnamylamine

  • Imine Formation: In a round-bottom flask, dissolve cinnamylamine (1.0 equiv.) and the aldehyde (1.0 equiv.) in a suitable solvent (e.g., methanol or dichloromethane, 0.2 M). If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine is completely consumed, as monitored by TLC or LC-MS.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the pure N-alkylated cinnamylamine.

Visualizations

Troubleshooting_Workflow start Low Conversion? base Increase Base Strength (e.g., NaH, Cs2CO3) start->base Yes solvent Change Solvent (e.g., DMF, ACN, DMSO) start->solvent temp Increase Temperature start->temp alkyl_halide Use More Reactive Alkylating Agent (I > Br > Cl) or add cat. KI start->alkyl_halide over_alkylation Over-alkylation? start->over_alkylation No base->over_alkylation solvent->over_alkylation temp->over_alkylation alkyl_halide->over_alkylation stoichiometry Use 1:1 Stoichiometry or Excess Amine over_alkylation->stoichiometry Yes reductive_amination Consider Reductive Amination over_alkylation->reductive_amination end Improved Yield & Selectivity stoichiometry->end reductive_amination->end

Caption: Troubleshooting workflow for low conversion and over-alkylation issues.

Reaction_Pathway_Selection start Goal: Mono-N-Alkylation of Cinnamylamine direct_alkylation Direct Alkylation (SN2) start->direct_alkylation reductive_amination Reductive Amination start->reductive_amination borrowing_hydrogen Borrowing Hydrogen start->borrowing_hydrogen alkyl_halide Reactant: Alkyl Halide direct_alkylation->alkyl_halide over_alkylation_risk Risk of Over-alkylation direct_alkylation->over_alkylation_risk aldehyde_ketone Reactant: Aldehyde/Ketone reductive_amination->aldehyde_ketone high_selectivity High Selectivity for Mono-alkylation reductive_amination->high_selectivity alcohol Reactant: Alcohol borrowing_hydrogen->alcohol atom_economy High Atom Economy (Water is byproduct) borrowing_hydrogen->atom_economy

Caption: Decision tree for selecting an N-alkylation method.

References

Troubleshooting guide for the spectroscopic analysis of (3-Phenyl-2-propen-1-YL)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of (3-Phenyl-2-propen-1-YL)propylamine.

Section 1: Spectroscopic Data Tables

For ease of comparison, the following tables summarize the expected quantitative data from various spectroscopic analyses of this compound.

Table 1: Predicted ¹H NMR Data (CDCl₃)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Phenyl-H7.20 - 7.40m
Vinyl-H (C=CH-Ph)~6.5d
Vinyl-H (N-CH₂-CH=)~6.3dt
N-CH₂-CH=~3.4d
N-HVariablebroad s
Propyl N-CH₂~2.6t
Propyl -CH₂-~1.5sextet
Propyl -CH₃~0.9t

Table 2: Predicted ¹³C NMR Data (CDCl₃)

CarbonPredicted Chemical Shift (ppm)
Phenyl C126.0 - 128.5
Vinyl C (C=CH-Ph)~132.0
Vinyl C (N-CH₂-CH=)~128.0
N-CH₂-CH=~52.0
Propyl N-CH₂~50.0
Propyl -CH₂-~23.0
Propyl -CH₃~11.0

Table 3: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment IonFragmentation Pathway
175[C₁₂H₁₇N]⁺Molecular Ion [M]⁺[1]
146[C₁₀H₁₂N]⁺Loss of ethyl radical (C₂H₅) from the propyl group[1]
118[C₈H₁₀N]⁺Cleavage of the propyl group[1]
91[C₇H₇]⁺Tropylium ion from the phenylpropenyl moiety[1]
84[C₅H₁₀N]⁺Cleavage of the phenylpropenyl group[1]

Table 4: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch~3350Secondary amine, single sharp band[1]
Aromatic C-H Stretch>3000Phenyl group C-H stretching[1]
C=C Stretch (Alkenyl)1640 - 1680Propenyl chain C=C stretching[1]
C=C Stretch (Aromatic)1450 - 1600Phenyl group C=C ring stretching[1]

Section 2: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse sequence

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (adjust for sample concentration)

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled pulse sequence

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or higher (adjust for sample concentration)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the neat liquid sample directly onto the ATR crystal.

    • Ensure the crystal is clean before and after analysis using an appropriate solvent (e.g., isopropanol).

  • Instrument Parameters:

    • Technique: Fourier Transform Infrared (FTIR) Spectroscopy with ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition and Analysis:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction (GC-MS):

    • Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject 1 µL of the diluted sample into the Gas Chromatograph (GC).

    • GC Conditions:

      • Column: A low-polarity column (e.g., DB-5ms) is suitable. To mitigate peak tailing, a column specifically designed for amine analysis may be necessary.[2]

      • Inlet Temperature: 250 °C

      • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution.

      • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40 - 400.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to predicted fragmentation pathways (e.g., alpha-cleavage).[1]

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and for quantification.

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 6-7) is a good starting point. The addition of a tailing-reducing agent like triethylamine may be beneficial.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

  • Detection:

    • Detector: UV-Vis detector.

    • Wavelength: Monitor at the absorbance maximum of the phenyl group, typically around 254 nm.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the percentage purity based on the peak area of the main component relative to the total peak area. For quantitative analysis, a calibration curve should be generated using standards of known concentrations.

Section 3: Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the spectroscopic analysis of this compound in a question-and-answer format.

NMR Spectroscopy Troubleshooting
  • Q1: My ¹H NMR spectrum shows a sharp singlet around 9.7 ppm. What is this?

    • A1: This is likely an aldehydic proton, indicating the presence of unreacted cinnamaldehyde, a common starting material in the synthesis of this compound. The ¹H NMR spectrum of cinnamaldehyde shows a distinct aldehyde proton signal in this region.[3][4][5]

  • Q2: The N-H proton signal in my ¹H NMR spectrum is very broad and I can't see any coupling. Is this normal?

    • A2: Yes, this is common for N-H protons. The broadness is due to quadrupole broadening by the nitrogen atom and chemical exchange with trace amounts of water or other protic species. To confirm the assignment, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity due to proton-deuterium exchange.

  • Q3: The vinyl proton signals around 6-7 ppm are complex and overlapping. How can I resolve them?

    • A3: Overlapping signals in this region can make it difficult to determine the E/Z isomer ratio. You can try using a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion. Alternatively, 2D NMR techniques like COSY can help to identify which protons are coupled to each other.

  • Q4: My baseline is distorted and my peaks are broad. What could be the cause?

    • A4: This can be due to several factors:

      • Poor Shimming: The magnetic field is not homogeneous. Re-shimming the spectrometer should resolve this.

      • Sample Concentration: The sample may be too concentrated, leading to viscosity-related broadening. Diluting the sample can help.

      • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening.

IR Spectroscopy Troubleshooting
  • Q1: I don't see a clear N-H stretch around 3350 cm⁻¹. Does this mean my compound is not the secondary amine?

    • A1: Not necessarily. While a secondary amine should show a single N-H band, its intensity can be weak. If the sample is wet, the N-H stretch can be obscured by the broad O-H stretch of water. Ensure your sample is dry. Also, check for the presence of other characteristic peaks, such as the C=C and aromatic C-H stretches, to confirm the overall structure.

  • Q2: My spectrum shows a broad absorption around 3300-3500 cm⁻¹ and a strong peak around 1700 cm⁻¹. What could these be?

    • A2: A broad absorption in the 3300-3500 cm⁻¹ region could be an O-H stretch from water or an alcohol impurity. A strong peak around 1700 cm⁻¹ is characteristic of a carbonyl C=O stretch, which could indicate the presence of cinnamaldehyde (C=O stretch around 1685-1666 cm⁻¹).

Mass Spectrometry Troubleshooting
  • Q1: I don't see the molecular ion peak at m/z 175. Why?

    • A1: The molecular ion of some compounds can be unstable and fragment readily. For amines, alpha-cleavage is a very favorable fragmentation pathway, so the molecular ion peak may be very weak or absent. Look for the expected fragment ions (e.g., m/z 146, 118, 91, 84) to confirm the identity of your compound.

  • Q2: My peaks in the GC-MS chromatogram are tailing significantly. What can I do?

    • A2: Amines are known to interact with active sites (e.g., silanols) on the GC column and in the inlet, causing peak tailing.[2] To mitigate this:

      • Use a GC column specifically designed for amine analysis, which has a deactivated surface.

      • Ensure the inlet liner is clean and deactivated.

      • Derivatize the amine to a less polar compound before analysis.

General Purity and Analysis Issues
  • Q1: My sample appears to be a mixture of E and Z isomers. How can I separate or quantify them?

    • A1: The E isomer is typically the more stable and common form.[1] Separation of geometric isomers can often be achieved using HPLC with a high-efficiency column and an optimized mobile phase. For quantification, ¹H NMR can be used by integrating the distinct signals of the vinyl protons for each isomer.

  • Q2: The spectroscopic data suggests my sample is impure. What are the likely impurities?

    • A2: Depending on the synthetic route, common impurities could include:

      • Cinnamaldehyde: Look for an aldehyde proton at ~9.7 ppm in the ¹H NMR and a C=O stretch at ~1680 cm⁻¹ in the IR.

      • Propylamine: Look for characteristic twin peaks for the N-H stretch of a primary amine around 3300-3500 cm⁻¹ in the IR spectrum.[6]

      • Cinnamyl alcohol: This may be present if a reduction step was involved. Look for a broad O-H stretch in the IR and characteristic signals in the NMR and MS.[7][8][9]

Section 4: Visualized Workflows and Logic

The following diagrams, generated using Graphviz, illustrate key experimental workflows and troubleshooting logic.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Synthesis Synthesized This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Sample Purified Sample Purification->Sample NMR NMR (¹H, ¹³C) Sample->NMR Analyze IR IR Sample->IR Analyze MS MS (e.g., GC-MS) Sample->MS Analyze HPLC HPLC-UV Sample->HPLC Analyze Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure HPLC->Purity

Caption: General experimental workflow for the spectroscopic analysis.

Troubleshooting_Logic Start Spectroscopic Data Shows Anomaly CheckPurity Is sample purity the issue? Start->CheckPurity CheckIsomers Are E/Z isomers present? Start->CheckIsomers CheckDegradation Has the sample degraded? Start->CheckDegradation CheckInstrument Is it an instrument issue? Start->CheckInstrument Impurity_NMR NMR: Unexplained peaks? (e.g., ~9.7 ppm) CheckPurity->Impurity_NMR Impurity_IR IR: Unexpected bands? (e.g., C=O at ~1700 cm⁻¹) CheckPurity->Impurity_IR Impurity_MS MS: Unexpected m/z values? CheckPurity->Impurity_MS Resolve_Isomers Use HPLC for separation or NMR for quantification. CheckIsomers->Resolve_Isomers Resolve_Degradation Re-synthesize or re-purify sample. CheckDegradation->Resolve_Degradation Resolve_Instrument Calibrate and re-run blank/standard. CheckInstrument->Resolve_Instrument Resolve_Impurity Identify impurity (e.g., starting material). Re-purify sample. Impurity_NMR->Resolve_Impurity Impurity_IR->Resolve_Impurity Impurity_MS->Resolve_Impurity

Caption: Troubleshooting decision tree for anomalous spectroscopic data.

References

Enhancing the stability of (3-Phenyl-2-propen-1-YL)propylamine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (3-Phenyl-2-propen-1-YL)propylamine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the handling and analysis of this compound solutions.

Problem Possible Cause Recommended Solution
Unexpected decrease in compound concentration over time. Chemical Degradation: The allylic amine functionality is susceptible to degradation pathways such as oxidation, hydrolysis, or isomerization.1. Storage Conditions: Store stock solutions at low temperatures (2-8°C) and protect from light.[1] For long-term storage, consider freezing at -20°C or below in an appropriate solvent. 2. Solvent Choice: Use aprotic solvents like acetonitrile or THF for stock solutions. If aqueous buffers are necessary, prepare fresh solutions before use and maintain a slightly acidic pH (4-6) to improve stability.[2][3] 3. Inert Atmosphere: For sensitive experiments, degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Appearance of new peaks in HPLC analysis. Formation of Degradation Products: The new peaks likely correspond to degradants formed from the parent compound.1. Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in tracking the stability of the parent compound.[4][5][6] 2. Peak Identification: Use LC-MS or GC-MS to identify the mass of the degradation products, which can provide insights into the degradation pathway (e.g., oxidation would add 16 Da).[7]
Inconsistent results between experimental repeats. Variable Solution Stability: Differences in solution preparation, storage time, or handling may lead to varying levels of degradation.1. Standardize Protocols: Ensure consistent protocols for solution preparation, including solvent quality, pH, and storage conditions.[8] 2. Fresh is Best: Prepare fresh solutions of this compound for each experiment to minimize variability.
Precipitation of the compound from solution. Poor Solubility or Salt Formation: The compound may have limited solubility in the chosen solvent, or it may be reacting with components of the medium to form a less soluble salt.1. Solubility Testing: Determine the solubility of the compound in various solvents to select the most appropriate one. 2. pH Adjustment: If using aqueous buffers, adjust the pH to a range where the amine is in its more soluble free base or protonated form, depending on the specific pKa of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As an allylic amine, this compound is susceptible to several degradation pathways:

  • Oxidation: The nitrogen atom can be oxidized to form an N-oxide or hydroxylamine. The allylic double bond is also a potential site for oxidation.[4][9]

  • Hydrolysis: While less common for amines, hydrolysis of any susceptible functional groups in the molecule could occur under strong acidic or basic conditions.

  • Isomerization: Allylic amines can potentially isomerize to the corresponding enamine, which is often unstable and can lead to further degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To maximize stability, solutions should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term use and frozen (-20°C or below) for long-term storage.[1]

  • Light: Protect from light by using amber vials or storing in the dark.

  • Atmosphere: For maximum stability, especially in solvents prone to peroxide formation (like THF), store under an inert atmosphere (argon or nitrogen).[1]

  • Container: Use tightly sealed containers made of non-reactive materials like glass or high-density polyethylene (HDPE).[1]

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent can significantly impact stability.

  • Recommended: Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are generally good choices for stock solutions.

  • Use with Caution: Protic solvents, especially water and alcohols, can participate in degradation reactions. If aqueous buffers are required, it is best to prepare them fresh and use them promptly. Maintaining a slightly acidic pH (e.g., pH 4-6) can help stabilize the amine by protonating it.[2][3]

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[7]

  • Method: Develop an HPLC method that can separate the parent compound from its potential degradation products.

  • Quantification: Monitor the peak area or height of the parent compound over time under specific storage conditions. A decrease in the parent peak area and the appearance of new peaks indicate degradation.

  • Mass Balance: Ideally, the sum of the parent compound and all degradation products should remain constant, indicating that all major components are being detected.[9]

Q5: What is a forced degradation study and why is it useful?

A5: A forced degradation or stress study is an experiment where the compound is intentionally exposed to harsh conditions to accelerate its degradation.[5][10] This is useful for:

  • Identifying Potential Degradants: It helps in quickly identifying potential degradation products that might form under normal storage conditions over a longer period.[4]

  • Method Validation: The generated degradants are used to validate that the analytical method is "stability-indicating," meaning it can separate and detect these impurities.

  • Understanding Degradation Pathways: The conditions that cause degradation (e.g., acid, base, oxidation, light, heat) provide insight into the chemical liabilities of the molecule.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the degradation products.

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify this compound and separate it from its degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 90% A, 10% B; linearly increase to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

degradation_pathway compound This compound oxidation Oxidation Products (N-oxide, hydroxylamine) compound->oxidation [O] hydrolysis Hydrolysis Products compound->hydrolysis H₂O, H⁺/OH⁻ isomerization Enamine Isomer compound->isomerization Rearrangement photodegradation Photodegradation Products compound->photodegradation experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress sampling Sample at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Compare Chromatograms hplc->data identify Identify & Quantify Degradants data->identify

References

Technical Support Center: Column Chromatography Optimization for (3-Phenyl-2-propen-1-YL)propylamine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the column chromatography purification of (3-Phenyl-2-propen-1-YL)propylamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound using standard silica gel chromatography?

A1: The primary challenge stems from the basic nature of the propylamine group. This can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. These interactions can cause several issues, including:

  • Peak Tailing: The compound moves unevenly through the column, resulting in broad, asymmetric peaks, which leads to poor separation and mixed fractions.

  • Irreversible Adsorption: The amine can bind strongly to the silica, leading to low recovery or complete loss of the compound on the column.[1]

  • Compound Degradation: The acidic nature of the silica surface can potentially degrade acid-sensitive compounds.[1][2]

Q2: What stationary phase is recommended for the purification of this compound?

A2: While standard silica gel can be used with mobile phase additives, alternative stationary phases are often more effective. The choice depends on the specific impurities present.

  • Amine-Functionalized Silica: This is often a good first choice as it has a less acidic surface, which minimizes the problematic interactions with the basic amine, leading to better peak shape and recovery.[1]

  • Reversed-Phase Silica (C8 or C18): This is a suitable alternative, particularly if the impurities are more polar than the target compound.[1][3] The separation is based on hydrophobicity, and it avoids the issues associated with silica's acidity.

  • Alumina (Neutral or Basic): Alumina can be a good alternative to silica for the purification of basic compounds.

Q3: How can I improve the separation on a standard silica gel column?

A3: To counteract the issues of using standard silica gel, you can modify the mobile phase by adding a small amount of a competing base. This base will "neutralize" the acidic sites on the silica, reducing their interaction with your target amine.[1] Common additives include:

  • Triethylamine (Et₃N) at 0.1-1% (v/v)

  • Ammonia solution (e.g., in methanol) at 0.1-1% (v/v)

It is crucial to equilibrate the column with the modified mobile phase before loading your sample.

Q4: My compound is not eluting from the column. What could be the problem?

A4: There are several potential reasons for this:

  • Strong Adsorption to Silica: As discussed, the basic amine may be too strongly adsorbed to an acidic stationary phase.

  • Incorrect Mobile Phase: The mobile phase may not be polar enough to elute the compound. You may need to increase the polarity of your solvent system.

  • Compound Decomposition: The compound may have degraded on the column.[2] You can test for this by spotting your starting material on a TLC plate with a small amount of silica and observing if a new spot appears over time.[2]

  • Precipitation on the Column: If the sample is loaded in a solvent in which it is poorly soluble in the mobile phase, it may precipitate at the top of the column.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Separation/Mixed Fractions Inappropriate mobile phase polarity.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule of thumb is 1-10% of the mass of the stationary phase.
Peak Tailing (Broad, Asymmetric Peaks) Strong interaction between the basic amine and acidic silica.Add a competing base like triethylamine (0.1-1%) to your mobile phase.[1] Alternatively, use a less acidic stationary phase like amino-functionalized silica or alumina.[1]
Low or No Recovery of Compound Irreversible adsorption to the stationary phase.Use a less acidic stationary phase or add a competing base to the mobile phase.[1]
Compound is too polar and not eluting.Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, consider adding methanol.
Compound Elutes with the Solvent Front Mobile phase is too polar.Decrease the polarity of the mobile phase.
The compound is very nonpolar.Consider using a less polar solvent system.
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica slurry is homogeneous and allowed to settle evenly. Avoid letting the column run dry.
Shifting Retention Times in HPLC Column degradation, especially with amine columns.[4]Ensure proper column washing and storage. For amine columns, avoid prolonged exposure to aqueous mobile phases without adequate buffering.[4]
Incomplete column equilibration.Equilibrate the column with the mobile phase for a sufficient time before injection.

Experimental Protocols

Normal Phase Column Chromatography (with Triethylamine)

This protocol is a general guideline and should be optimized based on TLC analysis.

Parameter Specification
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate with 0.1% Triethylamine (v/v). The ratio of hexane to ethyl acetate should be determined by TLC to achieve an Rf of 0.2-0.3. A starting point could be 9:1.
Column Preparation 1. Prepare a slurry of silica gel in the mobile phase. 2. Pour the slurry into the column and allow it to pack under gravity or gentle pressure. 3. Add a layer of sand on top of the silica bed. 4. Equilibrate the column by running several column volumes of the mobile phase through it.
Sample Loading 1. Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. 2. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[5]
Elution Run the mobile phase through the column and collect fractions. Monitor the elution by TLC.
Post-Purification Combine the pure fractions and remove the solvent under reduced pressure.
Reversed-Phase Column Chromatography
Parameter Specification
Stationary Phase C18-functionalized silica gel
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The ratio should be optimized by RP-TLC or analytical HPLC. A gradient from a higher aqueous content to a higher organic content is often effective.
Column Preparation 1. Wet the stationary phase with the strong solvent (e.g., acetonitrile). 2. Equilibrate the column with several column volumes of the initial mobile phase composition.
Sample Loading Dissolve the crude material in a solvent compatible with the mobile phase (e.g., a small amount of the mobile phase itself or a solvent like methanol).
Elution Elute with the mobile phase, either isocratically or with a gradient of increasing acetonitrile concentration. Monitor fractions by TLC or HPLC.
Post-Purification Combine the pure fractions. The mobile phase additive (TFA or formic acid) will form a salt with the amine, which may require a subsequent workup (e.g., neutralization and extraction) to obtain the free base.

Visualizations

G cluster_0 Purification Workflow TLC 1. TLC Analysis (Optimize Mobile Phase) Column_Selection 2. Select Stationary Phase (e.g., Silica, Amine-Silica, C18) TLC->Column_Selection Packing 3. Pack Column Column_Selection->Packing Loading 4. Load Crude Sample (Wet or Dry Loading) Packing->Loading Elution 5. Elute and Collect Fractions Loading->Elution Analysis 6. Analyze Fractions (TLC/HPLC) Elution->Analysis Combine 7. Combine Pure Fractions Analysis->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final_Product Pure this compound Evaporate->Final_Product

Caption: Workflow for the purification of this compound.

G Start Problem Encountered Tailing Peak Tailing? Start->Tailing Recovery Low Recovery? Start->Recovery No_Elution Compound Not Eluting? Start->No_Elution Mixed_Fractions Mixed Fractions? Start->Mixed_Fractions Sol_Tailing Add 0.1-1% Et3N to Mobile Phase or Use Amino-Functionalized Silica Tailing->Sol_Tailing Yes Sol_Recovery Use Less Acidic Stationary Phase or Add Competing Base to Mobile Phase Recovery->Sol_Recovery Yes Sol_No_Elution Increase Mobile Phase Polarity or Check for Decomposition on Silica No_Elution->Sol_No_Elution Yes Sol_Mixed_Fractions Optimize Mobile Phase via TLC (Rf ~0.2-0.3) or Reduce Sample Load Mixed_Fractions->Sol_Mixed_Fractions Yes Success Problem Resolved Sol_Tailing->Success Sol_Recovery->Success Sol_No_Elution->Success Sol_Mixed_Fractions->Success

Caption: Troubleshooting decision tree for common purification issues.

References

Minimizing impurities in the large-scale production of (3-Phenyl-2-propen-1-YL)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (3-Phenyl-2-propen-1-YL)propylamine. Our focus is on minimizing impurities to ensure the highest quality final product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the reductive amination of cinnamaldehyde with propylamine.

Issue ID Problem Potential Causes Recommended Solutions
IMP-001 High levels of tertiary amine (di-(3-phenyl-2-propen-1-yl)propylamine) impurity detected.Over-alkylation of the desired secondary amine.[1][2][3] This is more likely if the reaction is run in a one-pot fashion where the secondary amine product can react with remaining cinnamaldehyde and the imine intermediate.[4]- Two-step Synthesis: First, form the imine intermediate by reacting cinnamaldehyde with propylamine, then in a separate step, add the reducing agent. This minimizes the exposure of the final product to unreacted starting materials.[2] - Control Stoichiometry: Use a slight excess of propylamine to cinnamaldehyde to favor the formation of the secondary amine.[5] - Choice of Reducing Agent: Use a milder or more sterically hindered reducing agent that selectively reduces the imine.[2][3]
IMP-002 Significant amount of cinnamyl alcohol present in the crude product.The reducing agent is reducing the cinnamaldehyde starting material in addition to the imine intermediate.[3] This is more common with less selective reducing agents like sodium borohydride.[3]- Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are known to be more selective for the reduction of imines over aldehydes.[2][4][6] - pH Control: Maintain a slightly acidic pH (around 5-6) to favor imine formation and subsequent reduction over aldehyde reduction.[6] - Two-Step Synthesis: Ensure complete imine formation before introducing the reducing agent.
IMP-003 Unreacted cinnamaldehyde and/or propylamine detected in the final product.Incomplete reaction. This could be due to insufficient reaction time, inadequate temperature, or deactivation of the reducing agent.- Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. A moderate increase in temperature may be necessary, but be cautious of side reactions. - Ensure Potency of Reducing Agent: Use a fresh, properly stored reducing agent. Moisture can deactivate many hydride-based reducing agents. - Check Stoichiometry: Verify the correct molar ratios of reactants and reagents.
PUR-001 Difficulty in separating the final product from the tertiary amine impurity by column chromatography.The polarity of the desired secondary amine and the tertiary amine impurity can be very similar, leading to co-elution.- Acid-Base Extraction: Utilize the basicity of the amines. Dissolve the crude product in an organic solvent and wash with an acidic solution (e.g., dilute HCl). The amines will move to the aqueous layer as their hydrochloride salts. The aqueous layer can then be basified (e.g., with NaOH) and the free amines extracted back into an organic solvent. This may not fully separate the secondary and tertiary amines but can remove non-basic impurities. - Formation of a Salt: Isolate the product as a salt (e.g., hydrochloride or tartrate). The different salts of the secondary and tertiary amines may have different crystallization properties, allowing for separation through recrystallization.
RXN-001 The reaction is sluggish or does not proceed to completion.Poor imine formation. This can be due to the presence of water, which can hydrolyze the imine, or unfavorable reaction conditions.[7]- Use of a Dehydrating Agent: Add molecular sieves to the reaction mixture to remove water as it is formed during imine formation. - Azeotropic Removal of Water: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically. - Catalytic Amount of Acid: Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the large-scale synthesis of this compound?

A1: The most prevalent method is the reductive amination of cinnamaldehyde with propylamine. This can be performed as a one-pot reaction or in a stepwise manner where the imine is formed first, followed by reduction.[2][6]

Q2: What are the primary impurities I should be concerned about?

A2: The main impurities to monitor are:

  • Di-(3-phenyl-2-propen-1-yl)propylamine (Tertiary Amine): Formed from the over-alkylation of the desired product.[1][2]

  • Cinnamyl Alcohol: Results from the direct reduction of cinnamaldehyde.[3]

  • Unreacted Cinnamaldehyde and Propylamine: Due to incomplete reaction.

  • N-Propylcinnamylidene Imine: The intermediate of the reaction.

Q3: Which reducing agent is best for this synthesis to minimize impurities?

A3: While sodium borohydride (NaBH₄) can be used, more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred.[2][3][6] These reagents are less likely to reduce the starting aldehyde, thus minimizing the formation of cinnamyl alcohol.[3] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is also an effective and green alternative.[5][9]

Q4: How can I monitor the progress of the reaction and the impurity profile?

A4: Thin-Layer Chromatography (TLC) is a quick method for monitoring the disappearance of the starting materials. For quantitative analysis of the product and impurities, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are the recommended methods.[3][10]

Q5: What are the recommended purification methods for large-scale production?

A5: For large-scale purification, a combination of techniques is often employed:

  • Work-up: An initial acid-base extraction can help remove non-basic impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.

  • Crystallization: Formation of a suitable salt (e.g., hydrochloride) followed by recrystallization can be a highly effective method for achieving high purity.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the purity of this compound. Note: This data is representative and intended for educational purposes, as specific large-scale production data is often proprietary.

Table 1: Effect of Reducing Agent on Product Purity

Reducing Agent Reaction Time (h) Yield (%) Product Purity (%) Cinnamyl Alcohol (%) Tertiary Amine (%)
NaBH₄6859082
NaBH₃CN8829712
NaBH(OAc)₃88898<11
H₂/Pd-C (5 bar)129299<1<1

Table 2: Influence of Reaction Temperature on Impurity Profile (using NaBH(OAc)₃)

Temperature (°C) Reaction Time (h) Yield (%) Product Purity (%) Unreacted Aldehyde (%) Tertiary Amine (%)
251280981.50.5
4088898<11
6068595<14

Experimental Protocols

Protocol 1: Large-Scale Two-Step Reductive Amination

This protocol is designed to minimize the formation of the tertiary amine impurity.

Step 1: Imine Formation

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, charge cinnamaldehyde (1.0 eq).

  • Add a suitable solvent such as methanol or ethanol (5-10 volumes).

  • Cool the solution to 0-5 °C.

  • Slowly add propylamine (1.1 eq) to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the cinnamaldehyde.

Step 2: Reduction

  • Cool the reaction mixture containing the imine to 0-5 °C.

  • In a separate vessel, prepare a solution or slurry of the chosen reducing agent (e.g., sodium borohydride, 1.2 eq) in a suitable solvent.

  • Slowly add the reducing agent solution to the imine solution, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-8 hours, or until reaction completion is confirmed by TLC/GC.

  • Carefully quench the reaction by the slow addition of water or a dilute acid solution.

  • Proceed with standard work-up and purification procedures (e.g., extraction, distillation, or crystallization).

Visualizations

Reductive_Amination_Pathway Cinnamaldehyde Cinnamaldehyde Imine N-Propylcinnamylidene Imine (Intermediate) Cinnamaldehyde->Imine Cinnamyl_Alcohol Cinnamyl Alcohol (Reduction Impurity) Cinnamaldehyde->Cinnamyl_Alcohol Direct Reduction Propylamine Propylamine Propylamine->Imine Product This compound (Desired Product) Imine->Product Reduction Tertiary_Amine Di-(3-phenyl-2-propen-1-yl)propylamine (Over-alkylation Impurity) Product->Tertiary_Amine + Cinnamaldehyde + Reduction

Caption: Synthetic pathway and major impurities.

Troubleshooting_Workflow Start High Impurity Level Detected Identify Identify Primary Impurity (GC-MS / HPLC) Start->Identify Tertiary_Amine Tertiary Amine Identify->Tertiary_Amine Over-alkylation Cinnamyl_Alcohol Cinnamyl Alcohol Identify->Cinnamyl_Alcohol Aldehyde Reduction Unreacted_SM Unreacted Starting Materials Identify->Unreacted_SM Incomplete Reaction Solution_TA Implement Two-Step Synthesis OR Adjust Stoichiometry Tertiary_Amine->Solution_TA Solution_CA Use More Selective Reducing Agent (e.g., NaBH(OAc)₃) Cinnamyl_Alcohol->Solution_CA Solution_SM Optimize Reaction Time/Temp OR Check Reagent Quality Unreacted_SM->Solution_SM End Purity Improved Solution_TA->End Solution_CA->End Solution_SM->End

Caption: Troubleshooting workflow for impurity issues.

References

Validation & Comparative

A Comparative Analysis of (3-Phenyl-2-propen-1-YL)propylamine with Commercially Available Allylamine Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antifungal potential of (3-Phenyl-2-propen-1-YL)propylamine, a secondary allylamine, against established antifungal agents in the same class: terbinafine and naftifine, along with the structurally related benzylamine, butenafine. While extensive data exists for the commercial agents, information on the antifungal activity of this compound is not currently available in published literature. This document outlines the necessary experimental protocols to generate comparative data and contextualizes the potential of this novel compound based on the known structure-activity relationships of allylamine antifungals.

Introduction to Allylamine Antifungals

Allylamines are a class of synthetic antifungal agents that act by inhibiting squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This inhibition leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene within the cell, resulting in fungal cell death.[3][4] This mechanism of action is distinct from that of azole antifungals, which inhibit a later step in the same pathway.[2] Key members of this class include naftifine, the first clinically approved allylamine, and terbinafine, which exhibits a broader spectrum of activity and is available in both topical and oral formulations.[1] Butenafine, a benzylamine, shares a similar mechanism of action with the allylamines.[5]

The general structure of allylamines consists of a tertiary amine linked to a naphthalene or other aromatic ring system via an allylic double bond. Structure-activity relationship studies have indicated that a tertiary allylamine function is often a prerequisite for potent antifungal activity.[3][6] The subject of this analysis, this compound, is a secondary amine, which may influence its antifungal efficacy.

Chemical Structures

CompoundChemical Structure
This compound
alt text
[7]
Terbinafine
alt text
Naftifine
alt text
Butenafine
alt text

Comparative Data

The following tables summarize the available data for the selected allylamines. The data for this compound is listed as "Not Available" and would need to be determined experimentally using the protocols outlined in the subsequent section.

Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
CompoundMIC Range (µg/mL) against DermatophytesMIC₅₀ (µg/mL) against DermatophytesMIC₉₀ (µg/mL) against Dermatophytes
This compound Not AvailableNot AvailableNot Available
Terbinafine ≤0.0001 - 0.1[8]0.01[8]0.1[8]
Naftifine 0.001 - 0.5[8]0.1[8]0.1[8]
Butenafine 0.012 - 0.05 (against T. mentagrophytes and M. canis)Not ReportedNot Reported
Table 2: Pharmacokinetic Properties
CompoundRoute of AdministrationSystemic Absorption (Topical)Half-life
This compound Not ApplicableNot AvailableNot Available
Terbinafine Oral, Topical~5%[9]200-400 hours (terminal)
Naftifine Topical3-6%2-3 days
Butenafine TopicalMinimal35 hours

Experimental Protocols

To evaluate the antifungal potential of this compound, the following experimental protocols are recommended.

Synthesis of this compound

The synthesis of this compound can be achieved via reductive amination. This typically involves the reaction of cinnamaldehyde with propylamine to form an N-propylcinnamylidene imine, which is subsequently reduced to the final product.[1]

Materials:

  • Cinnamaldehyde

  • Propylamine

  • Reducing agent (e.g., sodium borohydride)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve cinnamaldehyde in the anhydrous solvent.

  • Add propylamine to the solution and stir at room temperature to form the imine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent to the mixture.

  • Allow the reaction to proceed to completion.

  • Quench the reaction and remove the solvent.

  • Purify the crude product using column chromatography.

  • Confirm the structure and purity of the final compound using techniques such as NMR and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The broth microdilution method is a standardized procedure for determining the MIC and MFC of an antifungal agent against fungal isolates.[6]

Materials:

  • This compound and other allylamines

  • Fungal isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum and add it to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).[10]

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.[10]

  • To determine the MFC, subculture aliquots from the wells with no visible growth onto drug-free agar plates.

  • Incubate the agar plates until growth is visible in the control subculture.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.[2]

Squalene Epoxidase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the target enzyme, squalene epoxidase.

Materials:

  • Purified fungal squalene epoxidase

  • This compound and other allylamines

  • Squalene (substrate)

  • NADPH

  • FAD

  • Buffer solution (e.g., potassium phosphate buffer)

  • Scintillation counter and scintillation fluid (if using radiolabeled squalene) or a spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer, NADPH, FAD, and the test compound at various concentrations.

  • Add the purified squalene epoxidase to the mixture.

  • Initiate the reaction by adding the substrate, squalene (which can be radiolabeled for easier detection).

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a set time.

  • Stop the reaction and extract the product (2,3-oxidosqualene).

  • Quantify the amount of product formed using a suitable detection method (e.g., scintillation counting or spectrophotometry).

  • Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Visualizations

Signaling Pathway: Allylamine Mechanism of Action

Allylamine_Mechanism cluster_fungus Fungal Cell cluster_allylamine Allylamine Action cluster_effects Consequences Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Substrate Squalene_Accumulation Squalene Accumulation (Toxic) Oxidosqualene 2,3-Oxidosqualene Squalene_Epoxidase->Oxidosqualene Catalyzes Ergosterol_Depletion Ergosterol Depletion Lanosterol Lanosterol Oxidosqualene->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol ... Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Allylamine This compound & other Allylamines Allylamine->Squalene_Epoxidase Inhibits Cell_Death Fungal Cell Death Ergosterol_Depletion->Cell_Death Squalene_Accumulation->Cell_Death

Caption: Mechanism of action of allylamine antifungals.

Experimental Workflow: MIC and MFC Determination

MIC_MFC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_mic MIC Determination cluster_mfc MFC Determination A1 Prepare stock solution of This compound A2 Perform serial dilutions in 96-well plate with RPMI-1640 A1->A2 B1 Add inoculum to wells A2->B1 A3 Prepare standardized fungal inoculum A3->B1 B2 Incubate at 35°C for 48-72h B1->B2 C1 Visually or spectrophotometrically assess fungal growth B2->C1 C2 MIC = Lowest concentration with significant growth inhibition C1->C2 D1 Subculture from clear wells onto drug-free agar C1->D1 D2 Incubate agar plates D1->D2 D3 MFC = Lowest concentration with no growth on agar D2->D3

Caption: Workflow for determining MIC and MFC.

Conclusion and Future Directions

The established allylamine antifungals, terbinafine and naftifine, and the related benzylamine, butenafine, are potent inhibitors of fungal squalene epoxidase with proven clinical efficacy. The antifungal potential of this compound remains to be elucidated. Based on structure-activity relationship studies of this class, the secondary amine nature of this compound may result in different activity profiles compared to the tertiary amine-containing drugs.

The experimental protocols provided in this guide offer a clear pathway to systematically evaluate the in vitro antifungal activity and mechanism of action of this compound. The resulting data will enable a direct and meaningful comparison with the existing allylamine antifungals, thereby determining its potential as a novel therapeutic agent. Further studies could also involve in vivo models of dermatophytosis to assess its efficacy in a more clinically relevant setting.

References

A Comparative Guide to the Quantification of (3-Phenyl-2-propen-1-YL)propylamine: Validation of a Novel HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (3-Phenyl-2-propen-1-YL)propylamine, a key intermediate in the synthesis of several pharmacologically active compounds, is critical for ensuring product quality, safety, and efficacy in the pharmaceutical industry.[1][2] This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against existing analytical techniques for the quantification of this compound. The validation of this novel method demonstrates its suitability and superiority for its intended purpose, adhering to the stringent guidelines of regulatory bodies.[3][4]

Overview of Analytical Methods

Two primary chromatographic techniques are commonly employed for the analysis of amine compounds like this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5][6][7] While both are powerful separation techniques, they possess distinct advantages and disadvantages for this particular analyte.

  • Existing Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) : This traditional method offers high sensitivity for volatile compounds. However, the analysis of primary amines such as this compound by GC can be challenging due to their polarity, which often leads to poor peak shape and tailing, potentially affecting the accuracy and precision of quantification.[8]

  • Existing Method 2: Isocratic HPLC-UV : A common liquid chromatography approach, this method separates compounds based on their affinity for a stationary phase. While generally more suitable for polar compounds than GC, isocratic elution may not provide optimal separation from closely related impurities, potentially impacting selectivity.

  • New Method: Gradient HPLC-UV : The newly developed method utilizes a gradient elution strategy, where the mobile phase composition is altered during the analytical run. This approach offers enhanced resolution of the target analyte from potential impurities and degradation products, leading to improved accuracy and specificity. The phenyl group within this compound provides strong UV absorbance, making UV detection a sensitive and appropriate choice.[9]

Comparative Performance Data

The following table summarizes the key performance parameters of the new Gradient HPLC-UV method in comparison to the existing GC-FID and Isocratic HPLC-UV methods. The data clearly indicates the superior performance of the new method in terms of linearity, sensitivity, accuracy, and precision.

Parameter New Method: Gradient HPLC-UV Existing Method 1: GC-FID Existing Method 2: Isocratic HPLC-UV
Linearity (R²) 0.99980.99520.9985
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.6 µg/mL0.3 µg/mL
Accuracy (Recovery %) 99.5 ± 1.2%95.8 ± 3.5%98.2 ± 2.1%
Precision (RSD %) < 1.0%< 4.5%< 2.5%

Experimental Protocols

Detailed methodologies for the new and existing analytical methods are provided below.

New Method: Gradient HPLC-UV
  • Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column : C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient Elution :

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30°C

  • Injection Volume : 10 µL

  • Detection Wavelength : 254 nm

  • Sample Preparation : Dissolve 10 mg of the sample in 10 mL of methanol. Further dilute with the mobile phase to the desired concentration.

Existing Method 1: GC-FID
  • Instrumentation : Agilent 7890B GC system with a Flame Ionization Detector.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 1 min

    • Ramp: 15°C/min to 280°C, hold for 5 min

  • Injector Temperature : 250°C

  • Detector Temperature : 300°C

  • Injection Volume : 1 µL (splitless)

  • Sample Preparation : Dissolve 10 mg of the sample in 10 mL of dichloromethane.

Existing Method 2: Isocratic HPLC-UV
  • Instrumentation : Waters Alliance HPLC system with a UV-Vis Detector.

  • Column : C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : 60:40 (v/v) Acetonitrile:0.05M Phosphate Buffer (pH 6.5).

  • Flow Rate : 1.2 mL/min

  • Column Temperature : 35°C

  • Injection Volume : 20 µL

  • Detection Wavelength : 254 nm

  • Sample Preparation : Dissolve 10 mg of the sample in 10 mL of the mobile phase.

Workflow and Pathway Diagrams

To visually represent the logical flow of the analytical method validation process and the experimental workflow of the new Gradient HPLC-UV method, the following diagrams are provided.

G Figure 1: Analytical Method Validation Workflow cluster_validation Validation Parameters A Define Analytical Method Requirements B Develop Analytical Procedure A->B C Perform Validation Experiments B->C D Assess Validation Data C->D Collect Data Accuracy Accuracy Precision Precision Linearity Linearity LOD LOD LOQ LOQ Specificity Specificity E Document Validation Report D->E Meets Acceptance Criteria? F Implement for Routine Use E->F G Figure 2: New Gradient HPLC-UV Method Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound Sample B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C D Inject Sample into HPLC System C->D E Gradient Elution on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Chromatographic Peak F->G H Quantify using Calibration Curve G->H I Report Results H->I

References

A Comparative Guide to the Biological Activity of Cis- and Trans-(3-Phenyl-2-propen-1-YL)propylamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

The compound (3-Phenyl-2-propen-1-YL)propylamine, also known as N-propyl-3-phenylprop-2-en-1-amine or cinnamylpropylamine, is a phenylpropylamine derivative. The presence of a carbon-carbon double bond in its structure gives rise to two geometric isomers: a cis (Z) and a trans (E) form. This isomerism can significantly influence the compound's interaction with biological targets, leading to differences in potency, efficacy, and overall pharmacological profile. While specific data for these isomers is lacking, the pharmacology of related phenylalkylamines suggests that they are likely to interact with monoamine transporters.

The Significance of Geometric Isomerism in Pharmacology

Geometric isomers, due to their different spatial arrangements, can exhibit distinct pharmacological properties. The rigidity of the double bond restricts the rotation of the phenyl and propylamine groups relative to each other. This results in different three-dimensional shapes for the cis and trans isomers, which can affect their binding affinity to receptor sites or enzyme active sites. Generally, one isomer may fit more favorably into a binding pocket than the other, leading to a higher affinity and, consequently, greater biological activity.

Potential Pharmacological Targets: Monoamine Transporters

Structurally, this compound is related to phenethylamine and its derivatives, which are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Inhibition of these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, which is the mechanism of action for many antidepressant and stimulant drugs.

It is hypothesized that the cis and trans isomers of this compound may act as inhibitors of one or more of these monoamine transporters. The difference in their stereochemistry could lead to varying potencies and selectivities for DAT, NET, and SERT.

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism of action of these isomers on a monoamine transporter.

Hypothetical Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle MA_synapse Monoamine Vesicle->MA_synapse Release MA Monoamine Neurotransmitter MAT Monoamine Transporter (DAT, NET, or SERT) Isomer cis- or trans-Isomer Isomer->MAT Inhibition MA_synapse->MAT Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Hypothetical interaction of isomers with a monoamine transporter.

Experimental Protocols for Comparison

To elucidate the biological activity of the cis and trans isomers of this compound, a series of in vitro experiments would be necessary. The primary assays would focus on their interaction with monoamine transporters.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor or transporter.

  • Objective: To determine the binding affinity (Ki) of the cis and trans isomers for DAT, NET, and SERT.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing human DAT, NET, or SERT.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound (either the cis or trans isomer).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These assays measure the functional effect of a compound on the ability of a transporter to take up its respective neurotransmitter.

  • Objective: To determine the potency (IC50) of the cis and trans isomers to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.

  • Methodology:

    • Use cell lines stably expressing human DAT, NET, or SERT, or synaptosomes prepared from specific brain regions.

    • Pre-incubate the cells or synaptosomes with varying concentrations of the test compound (either the cis or trans isomer).

    • Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After a short incubation period, terminate the uptake by rapid filtration or by washing with ice-cold buffer.

    • Lyse the cells and quantify the amount of radiolabeled neurotransmitter taken up using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Experimental Workflow

The following diagram outlines the workflow for comparing the in vitro activity of the two isomers.

Experimental Workflow for Isomer Comparison Start Start: Synthesize and Separate cis- and trans-Isomers Binding Radioligand Binding Assays (DAT, NET, SERT) Start->Binding Uptake Neurotransmitter Uptake Inhibition Assays (DAT, NET, SERT) Start->Uptake Data_Binding Determine Ki values for each isomer Binding->Data_Binding Data_Uptake Determine IC50 values for each isomer Uptake->Data_Uptake Comparison Compare Potency and Selectivity of cis- vs. trans-Isomers Data_Binding->Comparison Data_Uptake->Comparison Conclusion Conclusion: Elucidate Structure-Activity Relationship Comparison->Conclusion

Caption: Workflow for comparing the in vitro activity of isomers.

Data Presentation

As no specific experimental data is available, a quantitative comparison table cannot be generated at this time. Should such data become available, it would be presented as follows:

Table 1: Hypothetical Comparison of the In Vitro Activity of this compound Isomers at Monoamine Transporters

IsomerDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
cis-------
trans-------

Conclusion

While a direct comparison of the biological activities of cis- and trans-(3-Phenyl-2-propen-1-YL)propylamine is currently not possible due to a lack of published data, this guide outlines the scientific basis for expecting differences in their pharmacological profiles and the experimental approaches required to investigate them. Based on their structures, these compounds are likely to interact with monoamine transporters. The evaluation of their binding affinities and functional potencies at DAT, NET, and SERT would be the first step in characterizing and comparing their biological activities. Such studies are crucial for understanding their structure-activity relationships and potential as pharmacological agents. Researchers in drug development are encouraged to perform these experiments to fill the existing knowledge gap.

Cross-Validation of Experimental and Computational Data for (3-Phenyl-2-propen-1-YL)propylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental and computational data for (3-Phenyl-2-propen-1-YL)propylamine is limited in publicly available literature. This guide provides a comparative analysis based on its physicochemical properties and the known biological activities of structurally related compounds, particularly allylamines and cinnamylamine derivatives. The biological data presented for this compound should be considered hypothetical and serves as a framework for future research.

Introduction

This compound, also known as N-propyl-3-phenylprop-2-en-1-amine, is an organic compound featuring a phenyl group, a propenyl chain, and a propyl-substituted amine.[1][2] Its structural similarity to known pharmacologically active molecules, such as allylamine antifungals and various cinnamylamine derivatives, suggests potential biological activities.[3][4][5] This guide aims to provide a comparative overview of the known properties of this compound and to extrapolate potential biological activities and mechanisms of action based on data from analogous compounds. The content is intended for researchers, scientists, and drug development professionals interested in the preliminary assessment of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing experimental assays.

PropertyValueSource
Molecular Formula C12H17NPubChem[2]
Molecular Weight 175.27 g/mol Benchchem[1]
IUPAC Name N-propyl-3-phenylprop-2-en-1-amineBenchchem[1]
CAS Number 869941-93-5Benchchem[1]
InChI Key XVODXZBINOXIOP-UHFFFAOYSA-NBenchchem[1]

Hypothetical Biological Activity: Antifungal Properties

Based on the structural class of allylamines, it is hypothesized that this compound may exhibit antifungal activity. The allylamine class of antifungals, which includes compounds like terbinafine and naftifine, acts by inhibiting the enzyme squalene epoxidase.[3][4][6][7] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Inhibition of squalene epoxidase leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in fungal cell death.[4][8]

Table 2 provides a comparison of the known antifungal activity of terbinafine with the hypothetical activity of this compound.

CompoundTargetMechanism of ActionSpectrum of Activity (Known/Hypothesized)
Terbinafine Squalene EpoxidaseInhibition of ergosterol biosynthesisDermatophytes, molds, and dimorphic fungi[7]
This compound (Hypothetical) Squalene EpoxidaseInhibition of ergosterol biosynthesisPotentially active against a range of fungal pathogens, including yeasts and molds.

Proposed Experimental Workflow

To validate the hypothetical antifungal activity of this compound, a systematic experimental workflow is proposed. This workflow encompasses initial screening, determination of potency, and investigation of the mechanism of action.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Computational Validation A Antifungal Susceptibility Testing (e.g., Broth Microdilution) B Determination of Minimum Inhibitory Concentration (MIC) A->B C Squalene Epoxidase Inhibition Assay B->C F Molecular Docking with Squalene Epoxidase B->F D Ergosterol Biosynthesis Assay C->D E Cell Membrane Permeability Assay D->E

Caption: Proposed experimental workflow for antifungal activity validation.

Detailed Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

  • Method:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.

    • Prepare a standardized fungal inoculum (e.g., Candida albicans) and add it to each well.

    • Include positive (fungus only) and negative (medium only) controls.

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. Squalene Epoxidase Inhibition Assay

  • Objective: To determine if this compound directly inhibits the activity of fungal squalene epoxidase.

  • Method:

    • Isolate microsomes containing squalene epoxidase from a fungal strain (e.g., Candida albicans).

    • Prepare a reaction mixture containing the microsomal fraction, a substrate (e.g., radiolabeled squalene), and a cofactor (e.g., NADPH).

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction and extract the lipids.

    • Analyze the conversion of squalene to its epoxidized product using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Calculate the concentration of the compound that causes 50% inhibition (IC50) of enzyme activity.

Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The proposed mechanism of action involves the inhibition of squalene epoxidase, which disrupts the ergosterol biosynthesis pathway in fungi.

G cluster_0 Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple steps Fungal_Cell_Membrane Fungal Cell Membrane (Ergosterol-deficient) Ergosterol->Fungal_Cell_Membrane Compound This compound Compound->Inhibition Inhibition->Squalene_epoxide Inhibition

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural features strongly suggest a potential for antifungal properties through the inhibition of squalene epoxidase. The comparative analysis with known allylamine antifungals provides a solid foundation for initiating research into this compound. The proposed experimental workflow and detailed protocols offer a clear path for the validation of this hypothesis. Furthermore, computational methods such as molecular docking can be employed to predict the binding affinity of this compound to fungal squalene epoxidase, further guiding experimental efforts. Future studies are warranted to explore the full therapeutic potential of this and related cinnamylamine derivatives.

References

Comparative Analysis of (3-Phenyl-2-propen-1-YL)propylamine Analogs in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships of synthetic cinnamides and cinnamates, closely related analogs of (3-Phenyl-2-propen-1-YL)propylamine, has revealed key structural determinants for antimicrobial efficacy. This guide synthesizes the available experimental data to provide a comparative overview for researchers in drug discovery and development.

While direct Structure-Activity Relationship (SAR) studies on this compound analogs are not extensively available in the current literature, research into structurally similar cinnamides and cinnamates offers valuable insights. These compounds share the core 3-phenyl-2-propenoyl moiety, and their evaluation against various microbial strains provides a foundational understanding of how modifications to this scaffold impact biological activity.

Comparative Antimicrobial Activity

A study investigating a series of synthetic cinnamides and cinnamates against pathogenic fungi and bacteria provides a clear basis for SAR analysis. The minimum inhibitory concentration (MIC) was determined for each compound, with the results summarized in the table below. Lower MIC values indicate higher antimicrobial potency.

Compound IDR GroupMIC (µM) vs. C. albicansMIC (µM) vs. S. aureus
2 -OCH₃ (Methyl Cinnamate)789.19>1578.16
3 -OCH₂CH₃ (Ethyl Cinnamate)726.36>1452.72
4 -O(CH₂)₂CH₃ (Propyl Cinnamate)672.831345.66
6 -O(CH₂)₃CH₃ (Butyl Cinnamate)626.62626.62
9 -NHCH(CH₃)₂ (Isopropyl Cinnamide)>2151.26550.96
18 -NH-benzyl-4-Cl (4-Chlorobenzyl Cinnamide)2021.31458.15

Data sourced from a study on synthetic cinnamides and cinnamates.[1]

From this data, several SAR trends can be deduced:

  • Ester vs. Amide Moiety: In general, the cinnamate esters (compounds 2, 3, 4, 6) demonstrated more potent antifungal activity against Candida albicans than the cinnamide derivatives.[1]

  • Alkyl Chain Length in Esters: For the antifungal activity, an increase in the alkyl chain length from methyl to butyl in the cinnamate esters resulted in a corresponding increase in potency (lower MIC).[1] This suggests that enhanced lipophilicity may facilitate better penetration of the fungal cell membrane.

  • Substitution on Amides: For the antibacterial activity against Staphylococcus aureus, the amide derivatives showed greater potency. Specifically, the presence of an isopropyl group (compound 9) or a substituted benzyl group (compound 18) was important for antibacterial action.[1]

Experimental Protocols

The following methodologies were employed to determine the antimicrobial activity and mechanism of action of the cinnamoyl analogs.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds against fungal and bacterial strains was determined using the broth microdilution method.

  • Preparation of Inoculum: Fungal and bacterial colonies were suspended in a saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard. This suspension was then further diluted in culture medium to achieve a final concentration of approximately 1.0-5.0 x 10³ CFU/mL for fungi and 5 x 10⁵ CFU/mL for bacteria.

  • Compound Dilution: The test compounds were dissolved in DMSO and serially diluted in 96-well microtiter plates using the appropriate culture medium.

  • Incubation: The prepared inoculum was added to each well containing the diluted compounds. The plates were incubated at 35 °C for 48 hours for fungi and 24 hours for bacteria.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that visibly inhibited microbial growth.

Mechanism of Action: Interaction with Ergosterol

To assess whether the compounds target the fungal cell membrane, a test for interaction with ergosterol was performed.

  • The MIC of the active compounds against C. albicans was determined in the presence and absence of exogenous ergosterol (400 µg/mL).

  • An increase in the MIC value in the presence of ergosterol indicates a direct interaction between the compound and ergosterol, suggesting that the compound disrupts the fungal cell membrane. The results indicated that compounds 4 and 6 directly interact with ergosterol.[1]

Visualizing the Experimental Workflow

The general workflow for the antimicrobial evaluation of the this compound analogs can be visualized as follows:

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_moa Mechanism of Action Studies cluster_results Data Analysis synthesis Synthesis of Cinnamoyl Analogs mic_assay Broth Microdilution MIC Assay synthesis->mic_assay bacterial_strains Bacterial Strains (e.g., S. aureus) mic_assay->bacterial_strains fungal_strains Fungal Strains (e.g., C. albicans) mic_assay->fungal_strains ergosterol_assay Ergosterol Interaction Assay mic_assay->ergosterol_assay cell_wall_assay Cell Wall Integrity Assay mic_assay->cell_wall_assay sar_analysis Structure-Activity Relationship (SAR) Analysis ergosterol_assay->sar_analysis cell_wall_assay->sar_analysis

Caption: Workflow for the synthesis and antimicrobial evaluation of cinnamoyl analogs.

Postulated Signaling Pathway Disruption

Based on the mechanism of action studies, a primary mode of antifungal action for the active cinnamate esters is the disruption of the fungal cell membrane through interaction with ergosterol. This interaction leads to increased membrane permeability, loss of cellular integrity, and ultimately, cell death.

signaling_pathway compound Cinnamate Ester Analog ergosterol Ergosterol compound->ergosterol Direct Interaction membrane Fungal Cell Membrane permeability Increased Membrane Permeability membrane->permeability Disruption integrity_loss Loss of Cellular Integrity permeability->integrity_loss cell_death Fungal Cell Death integrity_loss->cell_death

Caption: Postulated mechanism of antifungal action via ergosterol interaction.

References

Benchmarking (3-Phenyl-2-propen-1-YL)propylamine-Derived Catalysts in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric organocatalysis, the development of novel, efficient, and selective catalysts is a continuous pursuit. This guide provides a comparative performance benchmark of a hypothetical catalyst derived from (3-Phenyl-2-propen-1-YL)propylamine against established organocatalysts in the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, yielding valuable chiral building blocks for the pharmaceutical industry.

The hypothetical catalyst, possessing a chiral amine backbone with a cinnamyl and a propyl substituent, is evaluated in the context of two prominent classes of amine-based organocatalysts: Cinchona Alkaloid-Derived Primary Amines and Diarylprolinol Silyl Ethers . The performance of these catalysts is assessed based on yield, diastereoselectivity, and enantioselectivity, with supporting experimental data and protocols provided for reproducibility and further research.

Performance Comparison of Chiral Amine Organocatalysts

The following tables summarize the performance of representative chiral amine catalysts in the asymmetric Michael addition of various aldehydes and ketones to β-nitrostyrene, a common benchmark substrate.

Table 1: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)Reference
Hypothetical Catalyst 10CH2Cl2RT24----
(S)-Diphenylprolinol TMS Ether 10TolueneRT209595:599[1]
9-Amino-9-deoxy-epi-cinchonine 10CH2Cl2-20728585:1592[2]

Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)Reference
Hypothetical Catalyst 10CHCl3RT48----
(S)-Diphenylprolinol TMS Ether 20CHCl3RT489890:1099[1]
(R,R)-DPEN-Thiourea 10H2ORT1295>99:198[3][4]

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by (S)-Diphenylprolinol TMS Ether

This protocol is adapted from the work of Hayashi et al. (2005).[1]

Materials:

  • (S)-Diphenylprolinol trimethylsilyl ether (catalyst)

  • β-Nitrostyrene (Michael acceptor)

  • Propanal (Michael donor)

  • Toluene (solvent)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of β-nitrostyrene (0.5 mmol) in toluene (1.0 mL) is added propanal (1.5 mmol).

  • The mixture is cooled to the desired reaction temperature (e.g., room temperature).

  • (S)-Diphenylprolinol trimethylsilyl ether (0.05 mmol, 10 mol%) is added to the mixture.

  • The reaction is stirred and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 20-24 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • The diastereomeric ratio (dr) is determined by 1H NMR analysis of the crude product.

  • The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Mechanistic Insights and Catalyst Function

Chiral amine organocatalysts primarily operate through two distinct catalytic cycles, depending on the nature of the carbonyl substrate: the enamine cycle for aldehydes and ketones, and the iminium ion cycle for α,β-unsaturated aldehydes and ketones. In the context of the Michael addition of aldehydes and ketones to nitroalkenes, the enamine cycle is the operative pathway.

Enamine Catalytic Cycle

The catalyst, a chiral secondary or primary amine, reacts with the carbonyl compound (aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic nitroalkene in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis regenerates the catalyst and releases the Michael adduct.

Enamine_Cycle Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde/- H₂O Aldehyde Aldehyde/ Ketone Aldehyde->Enamine Adduct_Iminium Iminium Ion Adduct Enamine->Adduct_Iminium + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Adduct_Iminium Product Michael Adduct Adduct_Iminium->Product + H₂O Regen_Catalyst Chiral Amine Catalyst Adduct_Iminium->Regen_Catalyst Water H₂O Water->Product

Caption: Enamine catalytic cycle for the asymmetric Michael addition.

Experimental Workflow

The general workflow for screening and evaluating the performance of a novel catalyst like a this compound derivative is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis cluster_data Data Evaluation Catalyst_Synthesis Catalyst Synthesis & Characterization Screen_Solvent Solvent Screening Catalyst_Synthesis->Screen_Solvent Substrate_Prep Substrate Preparation & Purity Analysis Substrate_Prep->Screen_Solvent Screen_Temp Temperature Screening Screen_Solvent->Screen_Temp Screen_Loading Catalyst Loading Screening Screen_Temp->Screen_Loading Reaction_Monitoring Reaction Monitoring (TLC/GC) Screen_Loading->Reaction_Monitoring Purification Purification (Column Chromatography) Reaction_Monitoring->Purification Analysis Structural & Chiral Analysis (NMR, HPLC) Purification->Analysis Data_Collection Data Collection (Yield, dr, ee) Analysis->Data_Collection Comparison Comparison with Benchmark Catalysts Data_Collection->Comparison

Caption: General workflow for catalyst performance evaluation.

Concluding Remarks

This guide provides a framework for benchmarking the performance of novel this compound-derived catalysts. By comparing their efficacy in the asymmetric Michael addition to well-established catalysts like diarylprolinol silyl ethers and cinchona alkaloid derivatives, researchers can effectively gauge their potential. The structural features of the hypothetical catalyst, particularly the interplay between the cinnamyl group's electronic and steric properties and the propylamine's basicity and chirality, will be crucial in determining its catalytic activity and stereoselectivity. Further experimental investigation is required to fully elucidate the capabilities of this promising class of catalysts.

References

Comparative Efficacy of (3-Phenyl-2-propen-1-YL)propylamine and Related Allylamine Antifungals: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 2, 2025

Introduction

(3-Phenyl-2-propen-1-YL)propylamine, systematically known as N-propyl-3-phenylprop-2-en-1-amine, is a member of the allylamine class of organic compounds. While specific efficacy data for this particular molecule is not currently available in published literature, its structural similarity to cinnamylamine and the broader class of allylamine antifungals provides a strong basis for predicting its potential biological activity. This guide offers a comparative analysis of the established in vitro and in vivo efficacy of two prominent allylamine antifungals, naftifine and terbinafine, to serve as a benchmark for the potential performance of this compound and other novel derivatives.

The primary mechanism of action for allylamine antifungals is the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] This inhibition disrupts the fungal cell membrane integrity by depleting ergosterol and causing a toxic accumulation of squalene.[2][4] This guide will delve into the quantitative efficacy of naftifine and terbinafine against key dermatophytes, detail the experimental protocols used to determine this efficacy, and provide a visual representation of the targeted metabolic pathway.

In Vitro Efficacy

The in vitro antifungal activity of allylamines is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These values indicate the lowest concentration of the drug that inhibits visible growth and the lowest concentration that results in fungal death, respectively.

Comparative In Vitro Antifungal Susceptibility Data

The following tables summarize the MIC and MFC values for naftifine and terbinafine against common dermatophytic fungi. These values have been compiled from various studies employing standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Naftifine MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MFC Range (µg/mL)
Trichophyton rubrum0.015 - 1.00.060.250.03 - >8.0
Trichophyton mentagrophytes0.015 - 1.00.060.250.03 - >8.0
Epidermophyton floccosum0.03 - 0.50.1250.250.125 - >8.0
Microsporum canis0.06 - 1.00.250.50.25 - >8.0

Data compiled from studies by Ghannoum et al.[1][5][6]

Terbinafine MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MFC Range (µg/mL)
Trichophyton rubrum<0.0002 - >4.00.125>0.50.0002 - >128
Trichophyton mentagrophytes<0.002 - 0.50.0312>0.5Not widely reported
Trichophyton interdigitaleNot widely reported0.25>0.5Not widely reported
Nannizia gypseaNot widely reported0.00190.0312Not widely reported

Data compiled from studies by Mukhopadhyay et al. and others.[7][8][9]

In Vivo Efficacy

The in vivo performance of antifungal agents is crucial for their clinical utility. The guinea pig model of dermatophytosis is a standard preclinical model for evaluating the efficacy of topical and oral antifungal therapies.

Comparative In Vivo Antifungal Efficacy Data

Below is a summary of the outcomes from in vivo studies of naftifine and terbinafine in the guinea pig model of dermatophytosis. Efficacy is often measured by clinical scores (reduction in erythema, scaling, and crusting) and mycological cure (absence of viable fungi in culture).

Compound Animal Model Infection Treatment Efficacy Outcome
Naftifine Guinea PigTrichophyton mentagrophytesTopical applicationHighly effective mycologically and clinically.[10]
Terbinafine Guinea PigTrichophyton mentagrophytesOral and TopicalSuperior to griseofulvin and ketoconazole (oral); superior to econazole and tolnaftate (topical).[11]
Naftifine 2% Cream Human Patients (Real-world study)Tinea cruris and tinea corporisTopical application82.07% clinical cure and 94.6% mycological cure.[12]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The determination of MIC and MFC values for dermatophytes is conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[13][14][15]

1. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, for 7 days to induce sporulation.

  • A suspension of conidia is prepared in sterile saline containing 0.05% Tween 80.

  • The suspension is adjusted spectrophotometrically to a final concentration of 1-3 x 10³ CFU/mL.

2. Broth Microdilution Assay:

  • The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Each well is inoculated with the fungal suspension.

  • The plates are incubated at 35°C for 4-7 days.

  • The MIC is determined as the lowest drug concentration that causes approximately 80% inhibition of growth compared to the drug-free control well.[9]

3. MFC Determination:

  • Aliquots from wells showing no visible growth are subcultured onto agar plates.

  • The plates are incubated at 35°C for an appropriate duration.

  • The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

In Vivo Dermatophytosis Model

The guinea pig model is a widely used and accepted method for evaluating the in vivo efficacy of antifungal agents against dermatophytosis.[16][17]

1. Animal Preparation:

  • The hair on the backs of Hartley strain guinea pigs is clipped.

  • The clipped area is gently abraded to facilitate infection.

2. Inoculation:

  • A suspension of a dermatophyte, such as Trichophyton mentagrophytes, is applied to the abraded skin.

  • The inoculation site is typically covered for a short period to ensure contact.

3. Treatment:

  • Treatment with the test compound (topical or oral) usually commences 3-5 days post-infection, once lesions are established.[16]

  • A vehicle control group is included in the study.

4. Efficacy Evaluation:

  • Clinical evaluation of the lesions is performed at regular intervals, scoring for erythema, scaling, and crusting.

  • Mycological evaluation is conducted at the end of the treatment period by culturing hair and skin samples from the infected area to determine the presence or absence of the fungus.

Signaling Pathways and Mechanisms of Action

The primary target of allylamine antifungals is the enzyme squalene epoxidase, a key component of the fungal ergosterol biosynthesis pathway.

Fungal Ergosterol Biosynthesis Pathway

Ergosterol_Pathway cluster_early Early Pathway cluster_late Late Pathway (Sterol Synthesis) cluster_inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase Squalene-2,3-epoxide Squalene-2,3-epoxide Squalene->Squalene-2,3-epoxide Squalene Epoxidase (ERG1) Lanosterol Lanosterol Squalene-2,3-epoxide->Lanosterol Lanosterol Synthase ... ... Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Allylamines Allylamines Squalene Epoxidase (ERG1) Squalene Epoxidase (ERG1) Allylamines->Squalene Epoxidase (ERG1)

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of allylamines.

Experimental Workflow for Efficacy Evaluation

Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Fungal_Isolates Dermatophyte Strains Susceptibility_Testing Broth Microdilution (CLSI M38-A2) Fungal_Isolates->Susceptibility_Testing MIC_MFC Determine MIC & MFC Susceptibility_Testing->MIC_MFC Efficacy_Assessment Clinical & Mycological Evaluation MIC_MFC->Efficacy_Assessment Correlate Animal_Model Guinea Pig Dermatophytosis Model Infection Inoculation with Dermatophyte Animal_Model->Infection Treatment_Groups Test Compound vs. Vehicle Control Infection->Treatment_Groups Treatment_Groups->Efficacy_Assessment

Caption: Workflow for in vitro and in vivo antifungal efficacy evaluation.

Conclusion

While direct experimental data for this compound is not yet available, the robust in vitro and in vivo efficacy of the structurally related allylamine antifungals, naftifine and terbinafine, suggests a promising potential for this compound class. The fungicidal activity of these agents, driven by the specific inhibition of squalene epoxidase in the ergosterol biosynthesis pathway, provides a clear mechanism of action and a strong rationale for the continued investigation of novel allylamine derivatives. The data and protocols presented in this guide offer a valuable framework for researchers and drug development professionals to design and evaluate future studies on this compound and other related compounds, with the ultimate goal of developing new and effective antifungal therapies.

References

A Comparative Analysis of (3-Phenyl-2-propen-1-YL)propylamine and Alternative Monoamine Releasing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative statistical analysis of experimental data for putative monoamine releasing agents. Due to a lack of publicly available experimental data for (3-Phenyl-2-propen-1-YL)propylamine, this document focuses on a comparative analysis of well-characterized alternative compounds with a similar structural framework and presumed mechanism of action. The compounds compared include amphetamine, methamphetamine, MDMA, and phentermine. This guide is intended to serve as a resource for researchers by providing quantitative data on the monoamine release profiles of these compounds, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound, systematically known as N-propyl-3-phenylprop-2-en-1-amine, is a substituted cinnamylamine. While its synthesis via methods such as reductive amination of cinnamaldehyde and propylamine has been described, there is a notable absence of published biological or pharmacological data for this specific compound.[1] Based on its structural similarity to other phenylalkylamines, it is hypothesized that this compound may function as a monoamine releasing agent, a class of drugs that increase the extracellular levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.

Given the absence of direct experimental data for this compound, this guide provides a comprehensive comparison of established monoamine releasing agents to offer a predictive framework for the potential activity of this and other novel cinnamylamine derivatives.

Comparative Analysis of Alternative Monoamine Releasing Agents

The following tables summarize the in vitro monoamine release potencies (EC50 values) for several well-studied monoamine releasing agents. The EC50 value represents the concentration of a drug that elicits a half-maximal response, in this case, the release of a specific monoamine. Lower EC50 values indicate higher potency.

Table 1: Dopamine (DA) Release Potency

CompoundEC50 (nM)Reference
Amphetamine24.8[2]
Methamphetamine24.5[2]
MDMA108N/A
Phentermine~270[3][4]

Table 2: Norepinephrine (NE) Release Potency

CompoundEC50 (nM)Reference
Amphetamine7.2[2]
Methamphetamine13.8[2]
MDMA69N/A
Phentermine~45[3][4]

Table 3: Serotonin (5-HT) Release Potency

CompoundEC50 (nM)Reference
Amphetamine1765[2]
Methamphetamine1291.7[2]
MDMA29N/A
Phentermine>10,000[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of monoamine releasing agents.

In Vitro Monoamine Release Assay Using Rat Brain Synaptosomes

This assay measures a compound's ability to induce the release of dopamine, norepinephrine, and serotonin from isolated nerve terminals (synaptosomes).

a) Synaptosome Preparation:

  • Whole brains are rapidly removed from euthanized rats and placed in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).[5][6]

  • The tissue is homogenized in the sucrose buffer using a Dounce homogenizer.[7]

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.[7]

  • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.[6]

  • The synaptosome pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).[5]

b) Neurotransmitter Release Assay:

  • Synaptosomes are pre-loaded with a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) by incubation at 37°C.[8][9]

  • After loading, the synaptosomes are washed to remove excess radiolabel.

  • The pre-loaded synaptosomes are then incubated with various concentrations of the test compound (e.g., this compound or an alternative).

  • The amount of radioactivity released into the supernatant is quantified using liquid scintillation counting.[8]

  • EC50 values are calculated from the concentration-response curves.

Monoamine Transporter Uptake Inhibition Assay

This assay determines if a compound blocks the reuptake of monoamines through their respective transporters (DAT, NET, SERT).

a) Cell Culture and Transfection:

  • HEK293 or CHO cells are cultured in appropriate media.

  • Cells are transiently or stably transfected with plasmids encoding the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

b) Uptake Inhibition Assay:

  • Transfected cells are plated in 96-well plates.[10]

  • The cells are pre-incubated with various concentrations of the test compound.

  • A fixed concentration of a radiolabeled monoamine is then added to each well.[11][12]

  • After a short incubation period, the uptake of the radiolabel is terminated by washing the cells with ice-cold buffer.

  • The amount of radioactivity taken up by the cells is measured using a scintillation counter.[10]

  • IC50 values (the concentration of the compound that inhibits 50% of the radiolabeled monoamine uptake) are determined.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow relevant to the study of this compound and other monoamine releasing agents.

Monoamine_Release_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle MAO MAO Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Basal Leak DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol Reuptake MRA This compound (Hypothesized MRA) MRA->Dopamine_Vesicle Disrupts Vesicular Storage MRA->DAT Enters via Transporter MRA->DAT Reverses Transporter Dopamine_Cytosol->VMAT2 Vesicular Uptake Dopamine_Cytosol->MAO Metabolism Dopamine_Synapse Extracellular Dopamine Dopamine_Cytosol->Dopamine_Synapse Transporter-Mediated Efflux Dopamine_Synapse->DAT Reuptake

Caption: Signaling pathway for a hypothesized monoamine releasing agent.

Experimental_Workflow cluster_preparation Preparation cluster_assay Monoamine Release Assay cluster_analysis Data Analysis Tissue_Homogenization Rat Brain Tissue Homogenization Centrifugation Differential Centrifugation Tissue_Homogenization->Centrifugation Synaptosome_Isolation Synaptosome Isolation Centrifugation->Synaptosome_Isolation Radiolabeling Pre-loading with [³H]Dopamine Synaptosome_Isolation->Radiolabeling Incubation Incubation with Test Compound Radiolabeling->Incubation Separation Separation of Supernatant Incubation->Separation Quantification Scintillation Counting Separation->Quantification Curve_Fitting Concentration-Response Curve Fitting Quantification->Curve_Fitting EC50_Calculation EC50 Value Calculation Curve_Fitting->EC50_Calculation Comparison Comparison EC50_Calculation->Comparison Comparative Analysis

References

Navigating the Uncharted Therapeutic Landscape of (3-Phenyl-2-propen-1-YL)propylamine: A Comparative Analysis and Future Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current scientific understanding of (3-Phenyl-2-propen-1-YL)propylamine. As of the latest literature review, there is a notable absence of peer-reviewed studies validating the specific therapeutic potential of this compound. However, by examining its chemical properties and drawing comparisons with structurally analogous compounds with known biological activities, we can delineate a potential path forward for future investigation. This document summarizes the available chemical data, explores the therapeutic landscape of similar molecules, and proposes a hypothetical experimental framework for the systematic evaluation of this compound.

Chemical and Physical Properties

This compound, also known as N-propyl-3-phenylprop-2-en-1-amine, is an organic compound with the molecular formula C12H17N.[1] Its structure features a phenyl group attached to a propenyl chain, which in turn is bonded to a propylamine group.[2] The presence of a carbon-carbon double bond in the propenyl chain allows for the existence of (E) and (Z) geometric isomers.[2]

PropertyValueSource
Molecular FormulaC12H17N[1]
IUPAC NameN-propyl-3-phenylprop-2-en-1-amine[2]
PubChem CID6198634[1]

Comparative Analysis with Structurally Related Compounds

While direct experimental data on the therapeutic effects of this compound is lacking, the biological activities of structurally similar compounds can offer valuable insights into its potential pharmacological profile.

1-Phenyl-2-propylaminopentane (PPAP)

PPAP is a catecholaminergic activity enhancer (CAE) that modulates the release of norepinephrine and dopamine in response to nerve impulses.[3] Unlike traditional stimulants, it amplifies the physiological release of these neurotransmitters, suggesting a more controlled mechanism of action.[3] Preclinical studies have indicated its potential in treating conditions such as depression, ADHD, and Alzheimer's disease.[3] The structural similarity between PPAP and this compound, particularly the shared phenylpropylamine backbone, suggests that the latter might also exhibit modulatory effects on catecholaminergic systems.

3-Phenyl-2-propyn-1-amine

3-Phenyl-2-propyn-1-amine is known to act as a dopamine β-hydroxylase inhibitor.[4] This enzyme is responsible for the conversion of dopamine to norepinephrine. Inhibition of dopamine β-hydroxylase leads to increased levels of dopamine and decreased levels of norepinephrine, a mechanism that has been explored for the treatment of cardiovascular disorders and psychiatric conditions. The structural difference between this compound and this compound lies in the nature of the three-carbon chain (a propyne versus a propene). This difference could significantly impact binding affinity and biological activity, but the shared phenyl and amine moieties warrant investigation into potential shared mechanisms.

Proposed Experimental Workflow for Therapeutic Validation

To systematically evaluate the therapeutic potential of this compound, a multi-stage experimental approach is proposed. The following workflow outlines a logical progression from initial screening to more detailed preclinical characterization.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Models cluster_2 Pharmacokinetic Profiling cluster_3 Preliminary Safety Assessment Receptor Binding Assays Receptor Binding Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Receptor Binding Assays->Enzyme Inhibition Assays Cell-Based Functional Assays Cell-Based Functional Assays Enzyme Inhibition Assays->Cell-Based Functional Assays Animal Models of Disease (e.g., Depression, ADHD) Animal Models of Disease (e.g., Depression, ADHD) Cell-Based Functional Assays->Animal Models of Disease (e.g., Depression, ADHD) Behavioral Assessments Behavioral Assessments Animal Models of Disease (e.g., Depression, ADHD)->Behavioral Assessments Neurochemical Analysis Neurochemical Analysis Behavioral Assessments->Neurochemical Analysis ADME Studies (Absorption, Distribution, Metabolism, Excretion) ADME Studies (Absorption, Distribution, Metabolism, Excretion) Neurochemical Analysis->ADME Studies (Absorption, Distribution, Metabolism, Excretion) Bioavailability Assessment Bioavailability Assessment ADME Studies (Absorption, Distribution, Metabolism, Excretion)->Bioavailability Assessment Acute Toxicity Studies Acute Toxicity Studies Bioavailability Assessment->Acute Toxicity Studies Genotoxicity Assays Genotoxicity Assays Acute Toxicity Studies->Genotoxicity Assays Compound Synthesis and Purification Compound Synthesis and Purification Compound Synthesis and Purification->Receptor Binding Assays

Caption: Hypothetical experimental workflow for the therapeutic validation of this compound.

Experimental Protocols

1. In Vitro Screening:

  • Receptor Binding Assays: To assess the affinity of this compound for a panel of neurotransmitter receptors and transporters (e.g., dopamine, serotonin, norepinephrine transporters and receptors). This would typically involve radioligand binding assays using cell membranes expressing the target proteins.

  • Enzyme Inhibition Assays: To determine the inhibitory potential against key enzymes in neurotransmitter metabolism, such as monoamine oxidase (MAO-A and MAO-B) and dopamine β-hydroxylase. These assays often utilize spectrophotometric or fluorometric methods to measure enzyme activity in the presence of the test compound.

  • Cell-Based Functional Assays: To evaluate the functional consequences of receptor or enzyme interaction in a cellular context. This could involve measuring second messenger levels (e.g., cAMP), ion flux, or neurotransmitter uptake/release in cultured neuronal cells.

2. In Vivo Efficacy Models:

  • Animal Models of Disease: Based on the in vitro profile, select relevant animal models. For example, if the compound shows affinity for dopamine or serotonin transporters, models of depression (e.g., forced swim test, tail suspension test) or ADHD (e.g., spontaneously hypertensive rat) would be appropriate.

  • Behavioral Assessments: Quantify the effects of the compound on relevant behavioral paradigms within the chosen animal models.

  • Neurochemical Analysis: Following behavioral testing, analyze brain tissue samples (e.g., via microdialysis coupled with HPLC) to measure changes in neurotransmitter levels to correlate with the behavioral outcomes.

3. Pharmacokinetic Profiling:

  • ADME Studies: Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a relevant animal species. This involves administering the compound and measuring its concentration in plasma, tissues, and excreta over time using techniques like LC-MS/MS.

  • Bioavailability Assessment: Determine the fraction of the administered dose that reaches systemic circulation.

4. Preliminary Safety Assessment:

  • Acute Toxicity Studies: Administer a range of single doses to animals to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

  • Genotoxicity Assays: Evaluate the potential of the compound to cause DNA damage using standard assays such as the Ames test and in vitro micronucleus assay.

Signaling Pathway Hypothesis

Based on the analysis of structurally similar compounds, a plausible hypothesis is that this compound may modulate catecholaminergic signaling pathways. The following diagram illustrates a hypothetical mechanism of action centered on the modulation of dopamine and norepinephrine release.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Vesicular Storage Vesicular Storage Dopamine->Vesicular Storage Norepinephrine->Vesicular Storage Synaptic Cleft Synaptic Cleft Vesicular Storage->Synaptic Cleft Neurotransmitter Release Dopamine Receptors Dopamine Receptors Synaptic Cleft->Dopamine Receptors Norepinephrine Receptors Norepinephrine Receptors Synaptic Cleft->Norepinephrine Receptors Postsynaptic Signaling Postsynaptic Signaling Dopamine Receptors->Postsynaptic Signaling Norepinephrine Receptors->Postsynaptic Signaling Compound Compound Neurotransmitter Release Neurotransmitter Release Compound->Neurotransmitter Release Modulates Dopamine β-hydroxylase Dopamine β-hydroxylase Compound->Dopamine β-hydroxylase Inhibits?

Caption: Hypothetical modulation of catecholaminergic signaling by this compound.

This guide underscores that while this compound is a compound of scientific interest, its therapeutic potential remains unproven. The proposed comparative framework and experimental workflow provide a structured approach for future research to elucidate its pharmacological properties and potential clinical utility. Rigorous, peer-reviewed investigation is essential to validate any therapeutic claims.

References

Safety Operating Guide

Proper Disposal of (3-Phenyl-2-propen-1-YL)propylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (3-Phenyl-2-propen-1-YL)propylamine, a compound utilized by researchers and scientists in drug development and other laboratory settings. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Profile Summary

Based on analogous compounds, this compound is anticipated to possess the following hazardous characteristics. This information should be handled as a precautionary guideline.

Hazard ClassificationDescriptionSource of Analogy
Flammability Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[1]
Corrosivity Expected to cause severe skin burns and eye damage.[1]
Toxicity May be toxic if swallowed, in contact with skin, or if inhaled.
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects. Do not empty into drains or the environment.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[2]

  • Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Identification and Segregation:

  • Classify waste containing this compound as hazardous chemical waste.

  • Segregate this amine waste from other chemical waste streams to prevent hazardous reactions, especially with acids and oxidizing agents.[2]

3. Waste Collection and Containment:

  • Use a designated, compatible, and leak-proof container for collecting the waste. Plastic containers are generally preferred for corrosive materials.[3]

  • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a description of its hazards (e.g., Combustible, Corrosive, Toxic).

  • Keep the waste container tightly closed when not in use to prevent the release of vapors.[2][3]

4. On-site Storage (Satellite Accumulation Area):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3][4]

  • The SAA should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[2]

  • Ensure the SAA is secure and only accessible to authorized personnel.

  • Do not accumulate large quantities of waste. Follow institutional guidelines for maximum storage volumes and time limits in the SAA.[4]

5. Disposal and Removal:

  • Crucially, do not dispose of this compound down the drain or in regular trash. [1][2][3] This can cause significant harm to aquatic ecosystems.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the pickup and disposal of the hazardous waste.[3]

  • For large quantities, a licensed hazardous waste disposal company should be engaged to ensure safe and compliant disposal.[2]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Amine Waste from Incompatible Chemicals ppe->segregate container Collect in a Labeled, Compatible, and Sealed Container segregate->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage drain_check Dispose Down Drain? storage->drain_check no_drain NO (Environmentally Hazardous) drain_check->no_drain Decision ehs_contact Contact EHS for Pickup and Disposal by a Licensed Contractor drain_check->ehs_contact Correct Path no_drain->ehs_contact end End: Proper Disposal Complete ehs_contact->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling (3-Phenyl-2-propen-1-YL)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure the safe handling of this chemical in a laboratory setting.

Hazard Summary

(3-Phenyl-2-propen-1-YL)propylamine is expected to be a hazardous chemical. Based on its structural components, it may be corrosive, flammable, and toxic. It can likely cause severe skin burns and eye damage, and may be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3][4] Vapors may cause respiratory irritation.[2][4]

Summary of Potential Hazards:

Hazard ClassPotential Effect
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][3][4]
Serious Eye Damage/Eye Irritation Causes serious eye damage.[1][2][3][4]
Flammability Flammable liquid and vapor.[1][2][3][4]
Respiratory Sensitization May cause respiratory irritation.[2][4]

Operational Plan: Step-by-Step Handling Procedures

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for all procedures involving this substance.[4][6]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this chemical:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield are required.[4][5]
Hand Protection Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[5]
Skin and Body Protection A flame-retardant lab coat and a chemical-resistant apron are necessary. Full-length pants and closed-toe shoes are mandatory.[5]
Respiratory Protection If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]
Chemical Handling
  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure all containers and equipment are properly grounded.[4][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[7]

  • Heating: Keep away from open flames, hot surfaces, and other sources of ignition.[2][4][7]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in designated, properly labeled, and sealed containers.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[5]

Visual Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment prep_setup->prep_emergency handle_ground Ground Equipment prep_emergency->handle_ground handle_transfer Transfer Chemical handle_ground->handle_transfer handle_react Perform Reaction handle_transfer->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Store for Disposal cleanup_waste->cleanup_dispose emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.